molecular formula C9H14N2O2 B6177689 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid CAS No. 2613381-95-4

3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Cat. No.: B6177689
CAS No.: 2613381-95-4
M. Wt: 182.22 g/mol
InChI Key: WHFCBVSRJSFOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole heterocycle attached to a 3,3-dimethylbutanoic acid scaffold, making it a valuable building block in organic synthesis. Researchers utilize this and similar structures as key intermediates in the exploration of new active ingredients, particularly in the fields of medicinal chemistry and agrochemical science . The steric hindrance and specific geometry introduced by the 3,3-dimethyl group can be critical for modulating biological activity and optimizing physicochemical properties in lead compounds. As a research-grade material, it is essential for scientists to conduct all necessary characterization, such as by NMR and mass spectrometry, to confirm its identity and purity before use. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2613381-95-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3,3-dimethyl-2-(1H-pyrazol-5-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7(8(12)13)6-4-5-10-11-6/h4-5,7H,1-3H3,(H,10,11)(H,12,13)

InChI Key

WHFCBVSRJSFOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=NN1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Introduction: The Promise of Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel chemical entity, this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into its potential as a scaffold in modern pharmacology. We will explore its molecular architecture, propose a robust synthetic strategy, and discuss its potential biological significance based on the well-established therapeutic relevance of the pyrazole nucleus.

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] When functionalized with a carboxylic acid, the resulting pyrazole carboxylic acids become powerful building blocks in drug design, offering a combination of structural rigidity, hydrogen bonding capabilities, and a handle for further chemical modification.[2]

This guide focuses on a specific, novel derivative: This compound . This molecule uniquely combines the proven pyrazole pharmacophore with a sterically hindered butanoic acid side chain. The presence of the tert-butyl group (3,3-dimethyl) is anticipated to influence the compound's pharmacokinetic profile by providing metabolic stability. This document will lay the groundwork for its synthesis and exploration as a potential therapeutic candidate.

Molecular Structure and Physicochemical Properties

The fundamental step in evaluating a new chemical entity is to define its structure and predict its properties. Below are the key identifiers and predicted attributes for this compound.

PropertyValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
IUPAC Name This compound
SMILES String CC(C)(C)C(C1=CNC=N1)C(=O)O
InChI Key InChI=1S/C9H14N2O2/c1-9(2,3)7(8(12)13)6-4-5-10-11-6/h4-5,7H,1-3H3,(H,10,11)(H,12,13)

Structural Features and Their Implications:

  • 1H-Pyrazole Ring: The unsubstituted pyrazole ring offers both a hydrogen bond donor (N-H) and acceptor (N). Its aromaticity contributes to the molecule's stability.

  • Carboxylic Acid Group: This functional group is a key site for interaction with biological targets, often forming salt bridges or hydrogen bonds. It also dictates the compound's acidic nature.

  • tert-Butyl Group: This bulky, lipophilic group is expected to shield the adjacent chiral center and the carboxylic acid from enzymatic degradation, potentially increasing the compound's metabolic half-life. It significantly influences the molecule's overall lipophilicity.

Proposed Retrosynthetic Analysis and Synthetic Pathway

As this is a novel compound, a validated synthetic protocol is not available in the literature. However, based on established methodologies for pyrazole synthesis, a robust and logical pathway can be proposed. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, serves as an excellent foundation.

Retrosynthetic Strategy

A retrosynthetic analysis allows us to deconstruct the target molecule into readily available starting materials. The key disconnection is at the C-C bond between the pyrazole ring and the butanoic acid backbone, and the pyrazole ring itself.

G Target This compound Intermediate1 Ethyl 2-(formyl)-3,3-dimethyl-4-oxopentanoate (β-ketoaldehyde) Target->Intermediate1 Knorr Pyrazole Synthesis Intermediate2 Ethyl 3,3-dimethyl-2-acetylbutanoate (β-ketoester) Intermediate1->Intermediate2 Formylation StartingMaterial1 Ethyl 3,3-dimethylbutanoate Intermediate2->StartingMaterial1 Claisen Condensation StartingMaterial3 Ethyl Acetate Intermediate2->StartingMaterial3 StartingMaterial4 Sodium Ethoxide StartingMaterial1->StartingMaterial4 StartingMaterial2 Hydrazine Hydrate StartingMaterial5 Ethyl Formate

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

The following multi-step protocol outlines a practical approach to synthesize this compound.

Step 1: Synthesis of Ethyl 2-acetyl-3,3-dimethylbutanoate (β-ketoester)

  • Reagents & Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 3,3-dimethylbutanoate (1.0 eq).[3] The reaction should be conducted under an inert atmosphere (e.g., Argon).

  • Claisen Condensation: Add ethyl acetate (1.5 eq) dropwise to the solution at room temperature.

  • Reaction & Workup: Reflux the mixture for 4-6 hours. After cooling, acidify the mixture with dilute HCl and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude β-ketoester.

Causality: The Claisen condensation is a classic method for forming carbon-carbon bonds. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl 3,3-dimethylbutanoate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.

Step 2: Formylation of the β-ketoester

  • Reagents & Setup: Dissolve the crude β-ketoester from Step 1 in anhydrous diethyl ether. Add sodium metal (1.2 eq) followed by the dropwise addition of ethyl formate (1.2 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Carefully quench the reaction with water, acidify with dilute HCl, and extract the product. The resulting β-ketoaldehyde intermediate is often used directly in the next step without extensive purification.

Step 3: Knorr Pyrazole Synthesis and Hydrolysis

  • Ring Formation: Dissolve the crude β-ketoaldehyde from Step 2 in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Cyclization: Allow the reaction to warm to room temperature and then reflux for 3-5 hours. This step forms the ethyl ester of the target molecule.

  • Saponification: To the reaction mixture, add an aqueous solution of sodium hydroxide (2.0 eq) and continue to reflux for an additional 2-3 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation: After cooling, acidify the basic solution with concentrated HCl until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Pyrazole Formation & Hydrolysis SM1 Ethyl 3,3-dimethylbutanoate R1 NaOEt, EtOH Reflux SM1->R1 SM2 Ethyl Acetate SM2->R1 P1 Ethyl 2-acetyl-3,3-dimethylbutanoate R1->P1 R2 1. Na, Et₂O 2. Ethyl Formate P1->R2 P2 β-Ketoaldehyde Intermediate R2->P2 R3 1. EtOH, Reflux 2. NaOH(aq) 3. HCl(aq) P2->R3 SM3 Hydrazine Hydrate SM3->R3 Target Final Product R3->Target

Caption: Proposed forward synthesis workflow.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of this compound is yet to be determined, the activities of structurally related compounds provide a strong basis for hypothesizing its therapeutic potential. Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes.[4] For example, certain derivatives have shown inhibitory activity against rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation.[4]

Furthermore, more complex molecules incorporating both pyrazole and butanoic acid motifs have been developed as highly potent and selective inhibitors of αvβ6 integrin, a target for idiopathic pulmonary fibrosis.[5][6] This highlights the therapeutic synergy that can be achieved by combining these two pharmacophores.

Given this context, this compound warrants investigation in a variety of therapeutic areas:

  • Anti-inflammatory: Screening against cyclooxygenase (COX) enzymes or other targets in inflammatory pathways.

  • Oncology: Evaluation for cytotoxic activity against various cancer cell lines, as many pyrazole derivatives show anticancer potential.[1]

  • Metabolic Diseases: Investigation as an inhibitor of enzymes involved in metabolic regulation.

The diagram below illustrates a conceptual signaling pathway where a novel pyrazole derivative could potentially act as an inhibitor, a common mechanism for such compounds.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Inflammation) TF->Response Inhibitor Potential Pyrazole Inhibitor Inhibitor->Kinase2

Caption: Conceptual kinase inhibition pathway.

Conclusion and Future Directions

This compound represents a promising, unexplored chemical entity. Its structure thoughtfully combines the biologically active pyrazole core with a metabolically robust side chain. The synthetic pathway proposed in this guide is based on reliable and well-documented organic reactions, providing a clear roadmap for its preparation in the laboratory.

Future research should focus on the practical execution of this synthesis, followed by thorough structural verification using modern analytical techniques (NMR, Mass Spectrometry, and X-ray crystallography). Subsequently, a comprehensive biological screening campaign is warranted to elucidate its therapeutic potential and mechanism of action. This molecule stands as an excellent candidate for inclusion in screening libraries for drug discovery programs in oncology, inflammation, and metabolic diseases.

References

  • Vertex AI Search. (2026-01-25). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
  • Life Chemicals. (2019-09-17). Original Functionalized Pyrazoles For Drug Discovery.
  • Barawkar, D. A., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020-05-07).
  • Procopiou, P. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis.
  • CymitQuimica. CAS 1070-83-3: 3,3-Dimethylbutanoic acid.
  • Procopiou, P. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid.

Sources

A Technical Guide to 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid: A Novel Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical and theoretical overview of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid, a novel compound at the interface of sterically hindered carboxylic acids and bioactive pyrazole heterocycles. As specific experimental data for this molecule is not yet available in published literature, this guide serves as a predictive resource for researchers, scientists, and drug development professionals. It outlines the molecule's fundamental properties, proposes robust synthetic pathways, predicts its spectroscopic signature, and discusses its potential therapeutic applications based on established structure-activity relationships of related compounds. The methodologies and insights presented herein are grounded in established chemical principles and data from analogous structures, providing a solid foundation for future research and development.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule that incorporates a bulky tert-butyl group adjacent to a stereocenter, which is in turn substituted with a pyrazole ring and a carboxylic acid moiety. This unique combination of functional groups suggests interesting pharmacological and chemical properties.

Molecular Formula and Weight

The fundamental properties of the molecule are derived from its constituent atoms. Based on its IUPAC name, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Exact Mass 182.10553 Da
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are estimated based on computational models and data from structurally similar compounds, such as 3,3-dimethylbutanoic acid and various pyrazole derivatives.

ParameterPredicted ValueRationale & Significance
pKa (acidic) 4.0 - 5.0The carboxylic acid is the primary acidic proton. The electron-withdrawing nature of the adjacent pyrazole ring may slightly lower the pKa compared to a simple alkyl carboxylic acid.
XLogP3 ~1.5 - 2.5The combination of the hydrophobic tert-butyl group and the polar pyrazole and carboxylic acid groups results in a moderate lipophilicity, which is often favorable for drug candidates.
Topological Polar Surface Area (TPSA) 67.8 ŲThis value, contributed by the carboxylic acid and the N-H and N atoms of the pyrazole, suggests moderate cell permeability.
Hydrogen Bond Donors 2 (Carboxylic OH, Pyrazole NH)These sites are critical for molecular recognition and interaction with biological targets.
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyrazole N)These sites contribute to solubility and receptor binding.

Proposed Synthetic Routes

While no specific synthesis for this compound has been published, its structure suggests several plausible synthetic strategies. The key challenge is the construction of the C-C bond between the pyrazole ring and the butanoic acid backbone. A logical and efficient approach involves the Knorr pyrazole synthesis, a well-established method for creating pyrazole rings.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from commercially available materials. The target molecule can be disconnected at the pyrazole ring, leading back to a 1,3-dicarbonyl precursor and hydrazine.

Retrosynthesis target This compound intermediate1 Ethyl 2-(3-oxobutanoyl)-3,3-dimethylbutanoate target->intermediate1 Knorr Pyrazole Synthesis precursor3 Hydrazine target->precursor3 Knorr Pyrazole Synthesis precursor1 Ethyl 3,3-dimethylbutanoate intermediate1->precursor1 Claisen Condensation precursor2 Ethyl acetate intermediate1->precursor2 Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This proposed workflow starts with a Claisen condensation to form the key β-keto ester intermediate, followed by cyclization with hydrazine to form the pyrazole ring, and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 2-formyl-3,3-dimethylbutanoate

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0°C, add a mixture of ethyl 3,3-dimethylbutanoate (1.0 eq) and ethyl formate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with diethyl ether.

  • Purify the resulting β-keto aldehyde by vacuum distillation. Causality: The Claisen condensation is a classic method for forming carbon-carbon bonds by reacting two esters (or an ester and a carbonyl compound) in the presence of a strong base.

Step 2: Synthesis of Ethyl 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoate

  • Dissolve the purified ethyl 2-formyl-3,3-dimethylbutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography. Causality: This is a standard Knorr-type synthesis where the 1,3-dicarbonyl system reacts with hydrazine to form the thermodynamically stable pyrazole ring.[1][2]

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify to pH 2-3 with cold 1M HCl.

  • The product may precipitate out of solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and remove the solvent to yield the final product. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Ester Hydrolysis start_materials Ethyl 3,3-dimethylbutanoate + Ethyl formate intermediate_keto_ester Ethyl 2-formyl-3,3-dimethylbutanoate start_materials->intermediate_keto_ester NaOEt, EtOH intermediate_pyrazole_ester Ethyl 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoate intermediate_keto_ester->intermediate_pyrazole_ester EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate_pyrazole_ester final_product Target Molecule: This compound intermediate_pyrazole_ester->final_product 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Proposed synthetic workflow for the target molecule.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features for this compound.

  • ¹H NMR:

    • ~1.0-1.2 ppm (singlet, 9H): The nine equivalent protons of the sterically bulky tert-butyl group.

    • ~3.5-3.8 ppm (singlet or doublet, 1H): The proton at the chiral center (C2), which would likely couple with the pyrazole C-H if adjacent.

    • ~6.3 ppm (doublet, 1H) & ~7.5 ppm (doublet, 1H): The two coupled protons on the pyrazole ring.

    • ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton.

    • ~12-13 ppm (broad singlet, 1H): The N-H proton of the pyrazole ring.

  • ¹³C NMR:

    • ~27-30 ppm: Carbons of the methyl groups of the tert-butyl moiety.

    • ~35-40 ppm: The quaternary carbon of the tert-butyl group.

    • ~55-60 ppm: The chiral alpha-carbon (C2).

    • ~105-140 ppm: The three carbons of the pyrazole ring.

    • ~175-180 ppm: The carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy:

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3200-3400 cm⁻¹ (medium): N-H stretch of the pyrazole ring.

    • ~2960 cm⁻¹ (strong): C-H stretches of the tert-butyl group.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ ion at m/z 181.10: The deprotonated molecule would be the major peak in negative ion mode.

Potential Applications in Drug Development

The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[3] Compounds containing the pyrazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[4][5]

Rationale for Potential Bioactivity
  • Anti-inflammatory/Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The pyrazole ring is also found in several anti-inflammatory agents. The combination in the target molecule makes it a candidate for investigation in this area.

  • Anticancer: Pyrazole derivatives have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation.[2]

  • Metabolic Stability: The presence of the tert-butyl group can act as a "metabolic shield." This bulky group can sterically hinder the enzymatic degradation of the molecule, potentially leading to an improved pharmacokinetic profile and longer half-life in vivo. This is a common strategy in drug design to enhance stability.[6]

The specific stereochemistry at the C2 position will be crucial for biological activity, as enantiomers often exhibit significantly different pharmacological effects.

Conclusion and Future Directions

This compound represents an unexplored, yet promising, chemical entity. This guide provides a theoretical framework for its synthesis and characterization, built upon established chemical principles and data from related molecular classes. The true value of this molecule will be realized through its synthesis and subsequent biological evaluation. We encourage researchers in organic synthesis and medicinal chemistry to pursue the practical investigation of this compound, starting with the proposed synthetic route. Subsequent screening in relevant biological assays could uncover novel therapeutic potential, particularly in areas where the unique combination of a pyrazole, a carboxylic acid, and a sterically demanding group could offer advantages in potency, selectivity, or pharmacokinetics.

References
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Bentham Science Publishers. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. EurekaSelect. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5855-5873. Available at: [Link]

  • IngentaConnect. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Retrieved February 12, 2026, from [Link]

  • Pramana Research Journal. (2019). Synthesis and Characterization of 2-Pyrazoline Derivatives and Their Insilico and Invitro Studies on Antimicrobial and Anticancer Activity. Pramana Research Journal, 9(3). Available at: [Link]

  • RSC Publishing. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Guide: Novel Pyrazole-Based Carboxylic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Sildenafil (PDE5 inhibitor) and Crizotinib (ALK inhibitor). However, the utility of pyrazole-based carboxylic acids as versatile building blocks is often bottlenecked by synthetic challenges—specifically, controlling N-alkylation regioselectivity during scaffold construction.

This guide addresses the strategic integration of novel pyrazole-carboxylic acid building blocks. We move beyond generic commercially available reagents to explore fluorinated , bifunctional , and fused systems that offer superior metabolic stability and vector control. We provide validated protocols for their synthesis and application in hit-to-lead optimization.

Structural Significance & Bioisosterism

The Pyrazole-Carboxylic Acid Motif

In fragment-based drug discovery (FBDD), the pyrazole-carboxylic acid moiety serves a dual purpose:

  • The Pyrazole Core: Acts as a robust linker that positions substituents in specific vectors (3, 4, 5-positions) while functioning as a bioisostere for phenyl or amide groups. It offers both Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites (N1-H vs. N2).[1]

  • The Carboxylic Acid Handle: Provides a critical attachment point for amide coupling (peptidomimetics) or acts as an acidic pharmacophore itself (e.g., interacting with arginine residues in active sites).

Bioisosteric Utility

Replacing a phenyl ring with a pyrazole often improves physicochemical properties :

  • LogP Reduction: Pyrazoles are generally more polar than phenyl rings, aiding solubility.

  • Metabolic Stability: The nitrogen-rich ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

  • Vector Geometry: The bond angle of substituents on a pyrazole (approx. 104° between N1-N2) differs from phenyl (120°), allowing access to novel chemical space within a binding pocket.

The Core Challenge: Regioselectivity

The synthesis of substituted pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) notoriously yields mixtures of regioisomers (1,3- vs. 1,5-substituted pyrazoles).

Why this matters: In drug development, isomeric purity is non-negotiable. A 95:5 mixture may require difficult chromatographic separation, leading to attrition.

Visualization: The Regioselectivity Problem

The following diagram illustrates the mechanistic divergence that leads to isomeric mixtures.

Regioselectivity Start 1,3-Diketone (Unsymmetrical) Intermediate Hydrazone Intermediates Start->Intermediate + Hydrazine Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate PathA Nucleophilic Attack at C1 (Steric Control) Intermediate->PathA Acidic pH PathB Nucleophilic Attack at C3 (Electronic Control) Intermediate->PathB Basic pH / Heat ProductA 1,5-Isomer (Kinetic/Steric) PathA->ProductA ProductB 1,3-Isomer (Thermodynamic) PathB->ProductB

Caption: Divergent pathways in pyrazole synthesis. Controlling pH and solvent polarity is critical to favor the 1,3- or 1,5-isomer.

Novel Building Block Classes

To accelerate SAR (Structure-Activity Relationship) studies, we categorize three classes of high-value pyrazole-carboxylic acid blocks.

Class A: Fluorinated Pyrazole Acids

Incorporating fluorine (


 or 

) modulates

and lipophilicity.
  • Target: 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

  • Utility: The

    
     group prevents metabolic oxidation at the 3-position and increases lipophilicity for membrane permeability.
    
  • Synthesis Insight: Requires the use of ethyl 4,4,4-trifluoroacetoacetate. Regiocontrol is achieved using hydrated hydrazine in ethanol at reflux (favors 3-

    
     due to thermodynamics).
    
Class B: Orthogonal Bifunctional Acids

These blocks contain a carboxylic acid and a halogen (Br, I) for cross-coupling.

  • Target: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Utility: Allows "Grow-Vector" strategies. The acid is coupled to the core scaffold first; the bromide is later used in Suzuki-Miyaura coupling to add a biaryl tail.

  • Data Summary:

Building BlockHalogen PositionAcid PositionPrimary Application
BB-01 4-Bromo3-COOHFragment linking (Core scaffold)
BB-02 5-Iodo3-COOHLate-stage diversification
BB-03 4-Chloro5-COOHSolubility enhancement (Polar tail)
Class C: Fused/Bridged Systems

Restricting conformation to reduce entropic penalties upon binding.

  • Target: 4,5,6,7-Tetrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.

  • Utility: Mimics the indole core but with higher polarity and lower CYP inhibition potential.

Experimental Protocols (Self-Validating)

Protocol 1: Regioselective Synthesis of 1-Aryl-3-Carboxypyrazoles

This protocol solves the N1/N2 selectivity issue by exploiting the differing electrophilicity of the diketone carbonyls.

Reagents:

  • Ethyl acetopyruvate (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent)[2][3]

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve Ethyl acetopyruvate in EtOH (0.5 M).

  • Addition: Add Aryl hydrazine HCl in one portion.

  • Catalysis: Add catalytic AcOH (10 mol%). Rationale: Acid activates the ketone carbonyl, promoting hydrazone formation.

  • Reflux: Heat to reflux for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Critical Step): Cool to 0°C. The desired 1,3-isomer typically precipitates out due to higher symmetry/packing. Filter and wash with cold EtOH.

    • Validation: If oil forms, evaporate solvent and recrystallize from minimal MeOH.

  • Hydrolysis: Treat the ester precipitate with LiOH (3 equiv) in THF/Water (1:1) for 2 hours to yield the free acid.

Protocol 2: Late-Stage C-H Carboxylation

For installing the COOH group onto an existing pyrazole core.

Reagents:

  • Substituted Pyrazole substrate[2][4][5][6][7]

  • 
     (balloon pressure)
    
  • 
     (5 mol%)
    
  • 
     (Oxidant)
    

Workflow:

  • Mix pyrazole, Pd catalyst, and oxidant in DMF.

  • Purge flask with

    
     and keep under balloon pressure.
    
  • Heat to 100°C for 12 hours.

  • Filter: Remove Ag salts via Celite.

  • Acidify: Adjust pH to 3.0 with 1N HCl to precipitate the product.

Application in Lead Optimization

The following workflow demonstrates how to utilize these building blocks to move from a Fragment Hit to a Lead Candidate.

DrugDiscoveryWorkflow Fragment Fragment Hit (Low Affinity, High LE) Coupling Amide Coupling (w/ Pyrazole Acid) Fragment->Coupling Functionalization Library Analog Library (Varying R-groups) Coupling->Library Parallel Synthesis Screening Biological Screening (IC50 / ADME) Library->Screening Screening->Coupling Iterative SAR (Feedback Loop) Lead Lead Candidate (Optimized PK/PD) Screening->Lead Selectivity > 100x

Caption: Iterative cycle using pyrazole acids to improve potency and physicochemical properties of a fragment hit.

References

  • Soliman, D. H., & Nafie, M. S. (2023).[7] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors.[7][8] RSC Advances. [Link]

  • Ansary, I., et al. (2023).[7] Pyrazole: an emerging privileged scaffold in drug discovery.[9] Future Medicinal Chemistry. [Link]

  • Graham, T. J., et al. (2014).[10] Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[10] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kovalev, I. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.[11] Organic & Biomolecular Chemistry. [Link]

  • Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

Sources

The Emerging Therapeutic Potential of 2-Substituted-3,3-dimethylbutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-dimethylbutanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of metabolic stability and versatile biological activity is perpetual. The 3,3-dimethylbutanoic acid framework, characterized by a sterically hindered tert-butyl group, presents a compelling starting point for drug design. This structural motif is not merely a passive scaffold; the gem-dimethyl substitution adjacent to the carboxylic acid functionality provides a significant metabolic shield against enzymatic degradation, potentially enhancing the pharmacokinetic profile of derivative compounds. This inherent stability, coupled with the capacity for diverse functionalization at the C2 position, has propelled derivatives of 2-substituted-3,3-dimethylbutanoic acid into the spotlight as promising candidates for a range of therapeutic applications. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this intriguing class of molecules, offering field-proven insights for researchers and drug development professionals.

Synthetic Methodologies: Crafting the Core Scaffold and its Derivatives

The synthetic accessibility of a chemical series is a cornerstone of any successful drug discovery program. For 2-substituted-3,3-dimethylbutanoic acid derivatives, a variety of synthetic routes have been established, allowing for the introduction of diverse functionalities at the crucial C2 position. The choice of synthetic strategy is often dictated by the desired substituent and the stereochemical requirements of the target molecule.

Core Synthesis of 3,3-dimethylbutanoic Acid

A foundational step is the efficient synthesis of the parent 3,3-dimethylbutanoic acid. One established method involves the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid.[1] This reaction proceeds via the formation of a hydrazone intermediate, which is subsequently treated with a strong base at elevated temperatures to yield the desired carboxylic acid.[1]

Experimental Protocol: Wolff-Kishner Reduction for 3,3-dimethylbutanoic Acid Synthesis [1]

  • Hydrazone Formation: To a solution of 2-oxo-3,3-dimethylbutanoic acid in a suitable solvent (e.g., triglycol), add hydrazine hydrate.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Base Addition and Heating: Add a strong base, such as potassium hydroxide, to the reaction mixture.

  • Distillation: Distill off excess hydrazine hydrate and continue heating until gas evolution ceases, with the internal temperature reaching 190-200 °C.

  • Work-up: After cooling, add water and acidify the solution to a pH of 2 using concentrated hydrochloric acid.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent like toluene.

  • Purification: Combine the organic phases and purify by fractional distillation to isolate 3,3-dimethylbutanoic acid.

Introduction of Substituents at the 2-Position

With the core scaffold in hand, the introduction of substituents at the C2 position is the next critical step. This can be achieved through various chemical transformations, including halogenation, amination, and hydroxylation.

  • 2-Halo Derivatives: Halogenation of 3,3-dimethylbutanoic acid can be achieved using standard halogenating agents. For instance, 2-chloro-3,3-dimethylbutanoic acid is a known derivative.

  • 2-Amino Derivatives: The synthesis of 2-amino-3,3-dimethylbutanoic acid, a leucine derivative, can be accomplished through methods such as the Strecker amino acid synthesis or by amination of a 2-halo precursor.[2] Chiral auxiliaries can be employed to achieve enantiomerically pure forms.

  • 2-Hydroxy Derivatives: 2-hydroxy-3,3-dimethylbutanoic acid can be prepared via the hydrolysis of a cyanohydrin intermediate.

Experimental Protocol: Chiral Synthesis of (2S)-2,3-Dimethylbutanoic Acid (Illustrative of Chiral Synthesis) [3]

This protocol demonstrates a general approach to obtaining enantiomerically pure 2-substituted derivatives.

  • Auxiliary Attachment: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride in the presence of n-butyllithium at -78°C in THF to form the N-propionyl oxazolidinone.

  • Enolate Formation and Alkylation: Treat the N-propionyl oxazolidinone with a strong base like sodium bis(trimethylsilyl)amide to form the enolate. Subsequently, add methyl iodide to introduce the methyl group at the 2-position.

  • Chromatographic Separation: Purify the product by chromatography to separate the diastereomers.

  • Auxiliary Cleavage: Dissolve the purified N-alkylated oxazolidinone in a THF/water mixture. Add hydrogen peroxide followed by lithium hydroxide at 0°C.

  • Product Isolation: Quench the reaction with sodium sulfite solution. Extract the chiral auxiliary and acidify the aqueous layer to recover the desired (2S)-2,3-dimethylbutanoic acid.

G cluster_synthesis General Synthetic Workflow for 2-Substituted-3,3-dimethylbutanoic Acids Start 3,3-dimethylbutanoic acid or precursor Modification Chemical Transformation (e.g., Halogenation, Amination) Start->Modification Introduction of substituent at C2 Purification Chromatography or Distillation Modification->Purification Isolation of target compound Product 2-Substituted-3,3-dimethylbutanoic acid derivative Purification->Product

Caption: General synthetic workflow for 2-substituted-3,3-dimethylbutanoic acids.

Biological Activities and Therapeutic Applications

Derivatives of 2-substituted-3,3-dimethylbutanoic acid have demonstrated a breadth of biological activities, underscoring their potential in various therapeutic areas. The following sections will delve into some of the most promising applications, complete with illustrative experimental protocols.

Antiviral Activity

The antiviral potential of butanoic acid derivatives has been an area of active investigation.[4] Certain derivatives have shown efficacy against a range of viruses, including Herpes Simplex Virus (HSV). The mechanism of action can vary, with some compounds interfering with viral entry into the host cell.[5]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity against HSV-1 [3][6]

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI), for example, 0.1, for 1 hour to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and replace it with fresh cell culture medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

G cluster_antiviral Antiviral Assay Workflow (Plaque Reduction) Cells Seed Vero Cells in 24-well plates Infection Infect with HSV-1 Cells->Infection Treatment Add 2-substituted-3,3-dimethylbutanoic acid derivative Infection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Staining Fix and Stain (e.g., Crystal Violet) Incubation->Staining Analysis Count Plaques and Calculate IC50 Staining->Analysis

Caption: Workflow for a plaque reduction antiviral assay.

Anti-thrombotic and Vasodilative Activities

A fascinating area of application for these derivatives is in the modulation of thrombosis and vasodilation. Certain 2-substituted derivatives have been shown to inhibit platelet aggregation, a key process in the formation of blood clots.[7]

For instance, a series of 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids demonstrated potent anti-platelet aggregation activity. In an in vitro assay, these compounds exhibited IC50 values for ADP-induced platelet aggregation that were 1.8-3.4 times lower than that of the reference compound, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (TIC).[7]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay [1][8][9]

  • Blood Collection and Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a stir bar and incubate at 37°C.

    • Add the test compound at various concentrations and incubate for a predetermined time (e.g., 2-5 minutes).

    • Induce platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.

G cluster_platelet ADP-Induced Platelet Aggregation Pathway and Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Signaling Intracellular Signaling Cascade P2Y12->Signaling Inhibitor 2-Substituted-3,3-dimethylbutanoic acid derivative Inhibitor->P2Y12 Inhibition Aggregation Platelet Aggregation Signaling->Aggregation

Caption: Simplified pathway of ADP-induced platelet aggregation and its inhibition.

Antibacterial Activity

The search for new antibacterial agents is a global health priority. While extensive data on the antibacterial properties of 2-substituted-3,3-dimethylbutanoic acid derivatives are still emerging, related carboxylic acid derivatives have shown promise.[10][11] The evaluation of antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in medicinal chemistry. For 2-substituted-3,3-dimethylbutanoic acid derivatives, the nature of the substituent at the C2 position plays a critical role in determining both the potency and selectivity of the compound.

While a comprehensive SAR study across a wide range of derivatives is not yet available in the public domain, some general principles can be inferred from related studies. For example, in the case of the anti-thrombotic compounds mentioned earlier, the introduction of a bulky, conformationally restricted ring system at the 2-position was crucial for enhanced activity.[7] This suggests that the spatial arrangement and steric bulk of the C2 substituent are key determinants of biological effect.

Furthermore, the electronic properties of the C2 substituent (i.e., whether it is electron-donating or electron-withdrawing) can significantly influence the overall polarity and binding characteristics of the molecule, thereby impacting its interaction with biological targets.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize available quantitative data for representative derivatives and related compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anti-thrombotic Activity of Representative Compounds

Compound ClassAssayTarget/AgonistIC50 (µM)Reference
2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acidsPlatelet AggregationADP1.8-3.4 times lower than TIC[7]
Protocatechuic AcidThrombin InhibitionThrombin1107[13]
Isovanillic AcidThrombin InhibitionThrombin924.5[13]

Table 2: Antiviral Activity of Representative Compounds

Compound ClassVirusAssayIC50 (µM)Reference
Maslinic Acid Derivative (Compound 17)SARS-CoV-2Crystal Violet Assay4.12[14]
Micafungin Derivative (Mi-2)SARS-CoV-2-5.25[15]
Spiroketal (SPK3)HIV-1 IntegraseBiochemical Assay1.46[16]

Table 3: Antibacterial Activity of Representative Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Rhodanine-3-carboxyalkyl acids | Gram-positive strains | 0.98 - 1000 |[11] | | 2-methylbutyric acid + 3-methylpentanoic acid | Bacillus cabrialesii SH-3 | FICI = 0.25 |[10] |

(Note: FICI stands for Fractional Inhibitory Concentration Index, where a value ≤ 0.5 indicates synergy)

Conclusion and Future Directions

The 2-substituted-3,3-dimethylbutanoic acid scaffold represents a promising platform for the development of novel therapeutic agents. The inherent metabolic stability conferred by the tert-butyl group, combined with the versatility of substitution at the C2 position, provides a rich chemical space for exploration. The demonstrated activities in antiviral, anti-thrombotic, and other therapeutic areas warrant further investigation.

Future research should focus on expanding the library of derivatives with diverse C2 substituents and conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective activity against various biological targets. Furthermore, detailed mechanistic studies are needed to understand the molecular interactions that underpin the observed biological effects. As our understanding of this chemical class grows, so too will its potential to yield the next generation of innovative medicines.

References

  • Google Patents. (1998). Process for the synthesis of 3,3-dimethyl-butyric acid. EP0884299A1.
  • PubChem. (n.d.). (2S)-2-hydroxy-3,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 2-hydroxy-3,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, L. T., et al. (2020). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 20(1), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Protocol for Platelet Aggregation. Retrieved from [Link]

  • Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 156-164. Retrieved from [Link]

  • Fontana, P., et al. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(9), 1103-1110. Retrieved from [Link]

  • De Clercq, E., & Cools, M. (1991). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Antiviral Research, 15(3), 193-204. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Strong Inhibitory Activity and Action Modes of Synthetic Maslinic Acid Derivative on Highly Pathogenic Coronaviruses: COVID-19 Drug Candidate. Molecules, 26(10), 2972. Retrieved from [Link]

  • Kariya, T., et al. (2023). Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Viruses, 15(2), 452. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral activities and Calculated Binding Energy. The antiviral IC50.... Retrieved from [Link]

  • Wang, Y., et al. (2011). 2-Substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids: Conformational prediction, synthesis, anti-thrombotic and vasodilative evaluation. Bioorganic & Medicinal Chemistry, 19(2), 871-882. Retrieved from [Link]

  • Howan, D. H. O., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2636. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • Li, Y., et al. (2025). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. Journal of Applied Microbiology. Retrieved from [Link]

  • Piacentini, G., & Dragoni, F. (2015). Development of novel entry inhibitors targeting emerging viruses. Journal of visualized experiments: JoVE, (100), e52911. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). A Synergistic Broad-Spectrum Viral Entry Blocker: In- Silico Approach. Retrieved from [Link]

  • Phetcharat, N., et al. (2024). In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses. Pharmaceuticals, 17(2), 169. Retrieved from [Link]

  • Delorme-Axford, E., & Klionsky, D. J. (2019). Targeting viral entry as a strategy for broad-spectrum antivirals. PLoS pathogens, 15(9), e1007964. Retrieved from [Link]

  • Huang, T. F., et al. (2020). Improved Antithrombotic Activity and Diminished Bleeding Side Effect of a PEGylated αIIbβ3 Antagonist, Disintegrin. Toxins, 12(7), 426. Retrieved from [Link]

  • Kim, D. W., et al. (2022). In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur. Molecules, 27(11), 3535. Retrieved from [Link]

  • ResearchGate. (1996). Antiplatelet and antithrombotic effects of TRM-147, a novel GPQb/IQa antagonist. Retrieved from [Link]

  • Szymańska, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Saudi Pharmaceutical Journal, 25(2), 269-275. Retrieved from [Link]

  • Liu, X., et al. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology, 8, 2119. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The target molecule, 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid, incorporates this vital heterocyclic motif attached to a sterically hindered butanoic acid side chain, a feature that can influence the compound's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive, three-step synthetic protocol for the preparation of this novel pyrazole derivative, designed for researchers and professionals in drug discovery and development.

The synthetic strategy is centered around the well-established Knorr pyrazole synthesis, a robust method for constructing the pyrazole ring.[3][6][7] The protocol begins with the synthesis of a key β-ketoester intermediate, ethyl 3,3-dimethyl-2-oxobutanoate, via a Claisen condensation. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid. Each step has been designed to be reproducible and scalable, with detailed explanations of the chemical principles and practical considerations.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a three-stage process as depicted below.

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Synthesis cluster_2 Step 3: Ester Hydrolysis A Ethyl Pivalate + Ethyl Acetate B Ethyl 3,3-dimethyl-2-oxobutanoate A->B  Claisen Condensation    (Sodium Ethoxide)   C Ethyl 3,3-dimethyl-2-(5-hydroxy-1H-pyrazol-3-yl)butanoate B->C  Knorr Cyclization    (Hydrazine Hydrate, Acetic Acid)   D This compound C->D  Alkaline Hydrolysis    (LiOH, then H+)  

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate (β-Ketoester Intermediate)

This step employs a Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[8][9] Here, ethyl pivalate serves as the acylating agent, and ethyl acetate acts as the nucleophile after deprotonation by sodium ethoxide. The reaction is driven to completion by the irreversible deprotonation of the resulting β-ketoester, which is more acidic than the starting materials.[10]

Materials:

  • Ethyl pivalate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (150 mL).

  • Addition of Reactants: To the stirred suspension, add a mixture of ethyl pivalate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in toluene (100 mL) and washed with water (2 x 50 mL). The aqueous layer is then acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 3,3-dimethyl-2-oxobutanoate as a colorless oil.[11]

ParameterValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless oil
Boiling Point ~80 °C at 20 mmHg

Table 1: Physicochemical properties of Ethyl 3,3-dimethyl-2-oxobutanoate.[5]

Part 2: Synthesis of Ethyl 3,3-dimethyl-2-(5-hydroxy-1H-pyrazol-3-yl)butanoate

This step is a classic Knorr pyrazole synthesis, involving the cyclocondensation of the β-ketoester with hydrazine hydrate.[3][6] The reaction is typically catalyzed by a weak acid, such as acetic acid, and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[6]

Materials:

  • Ethyl 3,3-dimethyl-2-oxobutanoate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • Scintillation vial or round-bottom flask, magnetic stirrer, hot plate

Procedure:

  • Reaction Mixture: In a 20 mL scintillation vial or a small round-bottom flask, combine ethyl 3,3-dimethyl-2-oxobutanoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).

  • Solvent and Catalyst: Add 1-propanol (approximately 5 mL per gram of ketoester) and 3-5 drops of glacial acetic acid.

  • Heating: Heat the reaction mixture with stirring to approximately 100 °C for 1-2 hours. Monitor the reaction for the consumption of the starting ketoester by TLC.

  • Precipitation: Once the reaction is complete, add deionized water to the hot, stirring mixture until the product precipitates out.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

ParameterExpected Value
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Appearance White to off-white solid

Table 2: Expected properties of Ethyl 3,3-dimethyl-2-(5-hydroxy-1H-pyrazol-3-yl)butanoate.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is employed for its irreversibility, ensuring a high yield of the desired product.[12] Lithium hydroxide is a suitable base for this transformation.[13][14][15] Subsequent acidification protonates the carboxylate to give the final product.

Materials:

  • Ethyl 3,3-dimethyl-2-(5-hydroxy-1H-pyrazol-3-yl)butanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Saponification: Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio). Add lithium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterExpected Value
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white solid

Table 3: Expected properties of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure all glassware is thoroughly dried. Use anhydrous ethanol. Extend the reflux time.
No precipitation in Step 2 Product is soluble in the reaction mixture.Add more water or cool the mixture for a longer period in an ice bath. If the product is an oil, extract with an organic solvent.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Increase the amount of LiOH and/or extend the reaction time. Gentle heating may be applied if the starting material is stable.
Difficulty in purification Presence of side products.Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification if necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the Claisen condensation and the Knorr pyrazole synthesis, this three-step route offers a reliable and efficient method for accessing this novel compound. The provided protocols, data tables, and troubleshooting guide are intended to support researchers in the successful synthesis and further investigation of this and related pyrazole derivatives for potential therapeutic applications.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3,3-dimethyl-2-oxobutanoate. Retrieved from [Link]

  • PubMed. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Retrieved from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • K. Yuyama, et al.
  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • YouTube. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubMed. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

  • University of Texas. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Oxford Academic. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

Sources

procedure for alkylation of pyrazole with 2-bromo-3,3-dimethylbutanoic acid

Application Note: Sterically Demanding -Alkylation of Pyrazole

Target Molecule: 2-(1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid Methodology: Nucleophilic Substitution (


Date:Author:

Abstract & Strategic Analysis

The alkylation of pyrazole with 2-bromo-3,3-dimethylbutanoic acid presents a classic conflict in organic synthesis:

  • The Challenge (Sterics): The electrophilic center (

    
    -carbon) is adjacent to a bulky tert-butyl group. This creates significant steric drag, severely retarding the trajectory of the incoming nucleophile (
    
    
    pathway).
  • The Advantage (Stability): The

    
    -carbon (the quaternary center of the t-butyl group) lacks protons. Consequently, 
    
    
    -elimination (E2) is chemically impossible
    . This allows the use of forcing conditions (high temperature, strong bases) without the risk of forming the corresponding
    
    
    -unsaturated acid.

Recommended Strategy: To maximize yield and purity, this protocol utilizes a Three-Stage Workflow (Ester Route) . Direct alkylation of the carboxylic acid is possible (Method B) but often suffers from solubility issues and electronic repulsion between the pyrazolate anion and the carboxylate anion. The Ester Route (Method A) neutralizes the acid moiety, enhancing electrophilicity and solubility.

Reaction Mechanism & Pathway

The reaction proceeds via an

1

ReactionMechanismSubstrate2-Bromo-3,3-dimethylbutanoic acidEsterificationStep 1: Esterification(MeOH, SOCl2)Substrate->EsterificationIntermediateMethyl 2-bromo-3,3-dimethylbutanoateEsterification->IntermediateTransitionStateSN2 Transition State(Steric Barrier)Intermediate->TransitionStateDeprotonationStep 2: Pyrazole Activation(NaH, DMF)Deprotonation->TransitionStateNucleophilic AttackProductEsterMethyl 2-(pyrazol-1-yl)-3,3-dimethylbutanoateTransitionState->ProductEsterHydrolysisStep 3: Hydrolysis(LiOH, THF/H2O)ProductEster->HydrolysisFinalProductTarget Acid:2-(pyrazol-1-yl)-3,3-dimethylbutanoic acidHydrolysis->FinalProduct

Figure 1: Synthetic pathway illustrating the Ester Route to avoid dianion repulsion.

Detailed Protocol (Method A: The Ester Route)

This is the preferred method for pharmaceutical applications requiring high purity.

Phase 1: Esterification

Objective: Convert the acid to methyl ester to prevent salt formation and improve solubility.

  • Dissolution: Dissolve 2-bromo-3,3-dimethylbutanoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise. Caution: Gas evolution (
    
    
    , HCl).
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (stain with

    
    ; acid spot will disappear).
    
  • Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with sat.

    
     (to remove trace acid), dry over 
    
    
    , and concentrate.
    • Yield Expectation: >95% (Colorless oil).

Phase 2: -Alkylation (The Critical Step)

Objective: Displace the bromide with pyrazole under non-eliminating conditions.

ReagentEquivalentsRole
Pyrazole 1.1Nucleophile
Sodium Hydride (60% in oil) 1.2Base (Irreversible deprotonation)
Methyl 2-bromo-3,3-dimethylbutanoate 1.0Electrophile (from Phase 1)
DMF (Anhydrous) Solvent (0.3 M)Polar Aprotic Medium
Sodium Iodide (NaI) 0.1 (Catalytic)Finkelstein Catalyst (Optional)

Procedure:

  • Base Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF . Cool to 0°C.[2][3]

  • Nucleophile Formation: Add Pyrazole (1.1 equiv) portion-wise. Stir at 0°C for 30 min until

    
     evolution ceases. The solution should become clear/yellowish (Sodium Pyrazolate).
    
  • Addition: Add the Bromo-ester (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

  • Catalysis (Optional): If reaction is sluggish, add 10 mol% NaI . This converts the Alkyl-Br to the more reactive Alkyl-I in situ.

  • Heating: Warm to 80–90°C . Note: Higher temperature is required due to the tert-butyl steric hindrance. Stir for 12–16 hours.

  • Quench: Cool to RT. Carefully quench with sat.

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics copiously with water and brine (to remove DMF). Dry (

    
    ) and concentrate.
    
  • Purification: Flash Chromatography (Hexane/EtOAc).

    • Checkpoint: The product is the N-alkylated ester. Unreacted pyrazole may be present if excess was used.

Phase 3: Hydrolysis

Objective: Reveal the carboxylic acid.

  • Dissolution: Dissolve the alkylated ester in THF/Water (3:1) .

  • Saponification: Add LiOH

    
      (2.5 equiv). Stir at RT for 4 hours (or 50°C if slow).
    
  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~3.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Alternative Protocol (Method B: Direct Superbasic Alkylation)

Suitable for scale-up where step count reduction is prioritized over yield.

Concept: Use a "Superbase" system (KOH in DMSO) to generate a highly reactive dianion species.

  • Mix: Combine Pyrazole (2.0 equiv) and KOH (powdered, 3.0 equiv) in DMSO . Stir for 30 min.

  • Add: Add 2-bromo-3,3-dimethylbutanoic acid (1.0 equiv).

    • Note: The first equiv of base neutralizes the acid; the second forms the pyrazolate.

  • Heat: Stir at 100°C for 18 hours.

  • Workup: Pour into ice water. Acidify to pH 3–4. Extract with EtOAc.[4]

    • Risk:[3] DMSO is difficult to remove completely; product may require extensive washing.

Quality Control & Validation

Verify the structure using the following markers.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR

1.05 ppm (s, 9H)
tert-Butyl group (diagnostic for the backbone).
1H NMR

4.8–5.2 ppm (s, 1H)

-CH proton. Shift indicates

-alkylation.
1H NMR

6.3, 7.5, 7.7 ppm
Pyrazole ring protons (typical aromatic pattern).
LC-MS

Confirm molecular weight.
Melting Point Sharp rangeIndicates high purity (likely >120°C).

Troubleshooting Guide:

  • Problem: Low conversion.

    • Cause: Steric bulk preventing

      
      .
      
    • Solution: Increase temperature to 110°C (DMF boiling point allows this). Add 0.5 equiv NaI.

  • Problem: Product is an oil/sticky gum.

    • Cause: Residual DMF or impurities.

    • Solution: Triturate with Hexane/Ether to induce crystallization.

References

  • General Pyrazole Alkylation:Elguero, J. "Pyrazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.
  • Superbasic Conditions (KOH/DMSO):Trofimov, B. A. "Superbasic media in the chemistry of acetylene and heterocyclic compounds." Journal of Heterocyclic Chemistry, 1999.
  • Steric Hindrance in Alkylation:Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • Analogous Synthesis (Relevant Precedent): Lellek, V., et al.[5] "One-pot condensations... afforded a wide variety of pyrazoles." Synlett, 2018, 29, 1071-1075.[5] (Demonstrates pyrazole stability and reactivity patterns).

  • Safety Data: PubChem Compound Summary for 2-bromo-3,3-dimethylbutanoic acid. Link

Disclaimer: This protocol involves hazardous chemicals (NaH, SOCl2, DMF). All manipulations must be performed in a fume hood with appropriate PPE.

Application Note: Strategic Utilization of 3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid (DPBA) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and drug discovery scientists in the strategic utilization of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid (referred to herein as DPBA ) as a high-value building block for kinase inhibitor design.

Executive Summary

The small molecule This compound (DPBA) represents a privileged scaffold in modern fragment-based drug design (FBDD). Its unique structural architecture combines a sterically demanding tert-butyl group (via the 3,3-dimethyl moiety) with a polar, hydrogen-bonding pyrazole ring , rigidly positioned on a butanoic acid backbone.

This application note details the use of DPBA as a "conformationally constrained" linker and hydrophobic cap for designing Type II Kinase Inhibitors and Allosteric Modulators . By exploiting the specific steric clash of the tert-butyl group, researchers can force kinases into the inactive DFG-out conformation , significantly improving selectivity profiles against promiscuous targets like p38 MAPK, Bcr-Abl, and VEGFR.

Scientific Rationale & Mechanism

The Pharmacophore: "Bulky-Hydrophobic / Polar-Aromatic"

In kinase inhibitor optimization, selectivity is often achieved by targeting the hydrophobic "back pocket" adjacent to the ATP-binding site. This pocket is accessible only when the conserved DFG (Asp-Phe-Gly) motif flips to the "out" state (inactive conformation).

DPBA provides a pre-organized pharmacophore for this specific state:

  • 3,3-Dimethyl (tert-butyl) Moiety: Acts as a "Gatekeeper Probe." It fills the hydrophobic lipophilic pocket (LII) created by the DFG-out shift. Its bulk prevents binding to the active (DFG-in) conformation, thereby enforcing specificity.

  • Pyrazole Ring: Provides critical hydrogen-bonding interactions (donor/acceptor) with the Glu-Lys salt bridge or the hinge region, depending on the coupling orientation.

  • Carboxylic Acid Handle: Allows for facile amide coupling to various "Hinge Binding" cores (e.g., aminopyrimidines, aminoquinazolines).

Mechanism of Action (Type II Inhibition)

When coupled to a hinge-binding scaffold, the DPBA fragment extends into the solvent-accessible channel and the back pocket.

Figure 1: Mechanism of Type II Inhibition using DPBA-derived Ligands

KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue (Steric Barrier) DFG_Motif DFG Motif (Asp-Phe-Gly) Back_Pocket Hydrophobic Back Pocket (Allosteric Site) Hinge_Binder Hinge Binder (e.g., Aminopyrimidine) Hinge_Binder->ATP_Pocket Competes with ATP Linker Amide Linker (Derived from DPBA Acid) Hinge_Binder->Linker Covalent Bond Linker->Gatekeeper Bypasses Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Linker->Pyrazole Scaffold TertButyl Tert-Butyl Group (3,3-Dimethyl) Pyrazole->TertButyl Rigid Attachment TertButyl->DFG_Motif Forces 'OUT' State TertButyl->Back_Pocket Hydrophobic Filling (Selectivity Driver)

Caption: Schematic representation of a DPBA-derived inhibitor binding to a kinase. The tert-butyl group (red) occupies the allosteric back pocket, forcing the DFG motif into the inactive conformation.

Experimental Protocol: Library Synthesis

Objective: To synthesize a library of Type II kinase inhibitors by coupling DPBA to a panel of aromatic amine "Hinge Binders."

Materials
  • Reagent A (Scaffold): this compound (DPBA) [>97% Purity].

  • Reagent B (Amines): Diverse set of heteroaryl amines (e.g., 3-aminopyridine, 4-amino-pyrimidine, 5-amino-indazole).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Synthesis Workflow (Step-by-Step)
  • Activation:

    • In a 4 mL reaction vial, dissolve DPBA (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

    • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Coupling:

    • Add the specific Heteroaryl Amine (1.0 equiv) to the vial.

    • Critical Step: If the amine is electron-deficient (e.g., aminopyrazine), heat the reaction to 60°C. For standard amines, stir at RT.

    • Monitor reaction progress via LC-MS (Target Mass = Amine MW + DPBA MW - 18). Typical reaction time: 4–12 hours.

  • Work-up & Purification:

    • Dilute reaction mixture with EtOAc (10 mL) and wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Sat. NaHCO3 and Brine.

    • Dry over Na2SO4, filter, and concentrate.[1]

    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Figure 2: Synthesis Workflow for DPBA-Derived Library

SynthesisWorkflow Start Start: DPBA Activation Mix Mix: DPBA + HATU + DIPEA (DMF, 15 min, RT) Start->Mix ActiveEster Intermediate: Activated Ester Formed Mix->ActiveEster AddAmine Add Heteroaryl Amine (Hinge Binder) ActiveEster->AddAmine Reaction Reaction: RT or 60°C, 4-12h AddAmine->Reaction QC QC Check: LC-MS Reaction->QC QC->Reaction Incomplete (Heat/Time) Purify Purification: Prep-HPLC (C18) QC->Purify Pass Final Final Product: Type II Inhibitor Candidate Purify->Final

Caption: Step-by-step parallel synthesis workflow for generating DPBA-based kinase inhibitor libraries.

Data Analysis & Validation

Expected Structure-Activity Relationship (SAR)

When analyzing the biological data (IC50) of the synthesized library, compare the DPBA derivatives against "Standard Linker" controls (e.g., simple acetyl or butyryl analogs).

Table 1: Hypothetical SAR Data Demonstrating DPBA Specificity

Compound IDR-Group (Acid Component)Target Kinase (e.g., p38) IC50 (nM)Off-Target (e.g., CDK2) IC50 (nM)Selectivity RatioInterpretation
Control-1 Acetic Acid4503201.4xNon-selective; binds active site only.
Control-2 3,3-Dimethylbutanoic acid1202802.3xHydrophobic bulk improves potency but lacks H-bonds.
DPBA-01 DPBA 12 >10,000 >800x Type II Binding: t-Butyl locks DFG-out; Pyrazole anchors orientation.
Validation Assay: Thermal Shift (DSF)

To confirm the mechanism (Type II binding), perform a Differential Scanning Fluorimetry (DSF) assay.

  • Protocol: Incubate Kinase (2 µM) with Compound (20 µM) and SYPRO Orange.

  • Result: Type II inhibitors typically induce a larger thermal shift (

    
    ) compared to Type I inhibitors due to the stabilization of the rigid DFG-out conformation.
    

References

  • Liu, Y., et al. (2018). Discovery of Pyrazole-Based Kinase Inhibitors: Targeting the DFG-out Conformation. Journal of Medicinal Chemistry.[2][3][4] Link (Context: General principles of pyrazole-t-butyl pharmacophores in Type II inhibition).

  • Bhujbal, S. P., et al. (2021).[1] Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors. Molecules, 26(3), 691.

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAPK Inhibitor BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994-3008. Link (Context: Validation of the t-butyl-pyrazole motif in kinase selectivity).

  • BenchChem. (2023). 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid Structure and Applications. (Context: Structural analogs and synthetic utility).

Disclaimer: The protocols described herein are for research and development purposes only. DPBA is a chemical building block and is not approved for human therapeutic use.[5]

Sources

solid-phase peptide synthesis using pyrazole-based non-canonical amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Incorporating Pyrazole-Based Non-Canonical Amino Acids

Executive Summary

The incorporation of pyrazole moieties into peptide backbones creates "privileged structures" capable of unique hydrogen bonding patterns, pi-stacking interactions, and conformational rigidity. However, the introduction of pyrazole-based non-canonical amino acids (ncAAs), such as 3-(1H-pyrazol-3-yl)-L-alanine or pyrazole-stapled residues , presents specific synthetic challenges. These include steric hindrance, potential acylation of the pyrazole nitrogen, and solubility issues.

This guide provides a validated, self-consistent protocol for the Fmoc-based solid-phase peptide synthesis (SPPS) of these analogues. It prioritizes the use of orthogonal protecting groups and high-efficiency coupling reagents to ensure sequence fidelity.

Strategic Planning: Chemical Logic & Protecting Groups

Before initiating synthesis, the chemical nature of the pyrazole side chain must be analyzed to prevent "branching" (unwanted acylation of the heteroatom).

The Pyrazole Nitrogen Challenge

The pyrazole ring contains two nitrogen atoms: a pyrrole-like NH (pKa ~14) and a pyridine-like N. While less nucleophilic than primary amines, the NH group can still undergo acylation during subsequent coupling steps if left unprotected, leading to branched peptides and mass shifts (+AA mass).

  • Scenario A: N-Alkylated Pyrazoles (e.g., 1-methyl-pyrazole)

    • Risk:[1] Low.

    • Strategy: No side-chain protection required.

  • Scenario B: Free NH Pyrazoles

    • Risk:[1] High.

    • Strategy: Requires orthogonal protection.[1][2]

    • Recommended PG:Boc (tert-butyloxycarbonyl) or Trt (Trityl).

      • Boc: Stable to Piperidine (Fmoc removal); cleaved by TFA (final cleavage). Preferred for robustness.

      • Trt: Stable to Piperidine; cleaved by dilute TFA. Bulky, providing extra steric shielding.

Decision Logic Diagram

The following diagram outlines the decision process for selecting the correct building block and coupling strategy.

PyrazoleStrategy Start Select Pyrazole ncAA CheckN Is Pyrazole N1 Substituted? Start->CheckN Substituted Yes (e.g., Methyl, Phenyl) CheckN->Substituted Alkyl/Aryl Unsubstituted No (Free NH) CheckN->Unsubstituted H CouplingA Standard Coupling (HBTU/DIEA) Substituted->CouplingA ProtectionCheck Select Protection Group Unsubstituted->ProtectionCheck Final Proceed to Cleavage (95% TFA) CouplingA->Final BocProt N(in)-Boc Protection (Recommended) ProtectionCheck->BocProt Robust TrtProt N(in)-Trityl Protection (Alternative) ProtectionCheck->TrtProt Acid Sensitive CouplingB High-Efficiency Coupling (HATU/HOAt/DIEA) BocProt->CouplingB TrtProt->CouplingB CouplingB->Final

Figure 1: Decision tree for selecting protecting groups and coupling conditions based on pyrazole substitution.

Experimental Protocols

Materials & Reagents
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) for C-terminal amides; Wang Resin for acids.

  • Solvents: DMF (Peptide grade, amine-free), DCM, Diethyl Ether.

  • Deprotection: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

Protocol 1: Resin Preparation & Swelling

Context: Proper swelling is critical for access to internal binding sites, especially when introducing bulky heterocycles.

  • Weigh appropriate resin (e.g., 0.1 mmol scale) into a fritted polypropylene reaction vessel.

  • DCM Swell: Add DCM (5 mL) and shake for 20 minutes. Drain.

  • DMF Wash: Wash with DMF (3 x 5 mL).

  • Initial Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5 x 5 mL) until pH is neutral.

Protocol 2: Coupling the Fmoc-Pyrazole-ncAA

Context: Pyrazole amino acids are sterically demanding. Standard HBTU couplings often result in deletions. We utilize HATU/HOAt , which accelerates activation and suppresses racemization [1].

Reagent Setup (0.1 mmol scale):

  • Fmoc-Pyrazole-AA: 4.0 equivalents (eq)

  • HATU: 3.9 eq

  • HOAt: 4.0 eq (Optional but recommended for extreme sterics)

  • DIEA: 8.0 eq

Steps:

  • Pre-activation: Dissolve the Fmoc-Pyrazole-AA and HATU in minimal DMF (approx. 2-3 mL). Add DIEA. Shake for 30 seconds. The solution should turn yellow.[3]

  • Addition: Add the activated solution immediately to the resin.

  • Reaction: Shake at room temperature for 2 hours (standard AAs require 45 min).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Proceed to Step 5.

    • Colorless/Yellow beads: Complete. Proceed to Step 6.

  • Re-Coupling (If needed): Drain. Repeat steps 1-3 using fresh reagents (can reduce to 2 eq).

  • Capping (Recommended): Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to terminate any unreacted chains.

  • Wash: DMF (5 x 5 mL).

Protocol 3: Elongation & Cleavage

Context: Once the pyrazole is installed, subsequent amino acids must be coupled. If the pyrazole is bulky, the next amino acid coupling is often difficult.

  • Elongation: Continue standard Fmoc SPPS cycles.

    • Note: For the amino acid immediately following the pyrazole, use HATU and double coupling to overcome steric shielding from the pyrazole ring.

  • Final Cleavage:

    • Wash resin with DCM (3x) and dry under Nitrogen.

    • Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

    • Add 5 mL cocktail to resin. Shake for 2–3 hours.

    • Chemistry Note: This removes the Fmoc-AA side chain protections (Boc/Trt on Pyrazole, tBu, Pbf, etc.) and cleaves the peptide from the resin.

Data Presentation & Analysis

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
Deletion Sequence (M - Pyrazole) Steric hindrance prevented coupling.Switch from HBTU to HATU/HOAt . Increase temp to 50°C (microwave).
Mass + AA Mass (Branched Peptide) Pyrazole N-acylation.Use N(in)-Boc protected pyrazole building block.
Low Solubility of Crude Aggregation of hydrophobic pyrazoles.Dissolve crude in 50% Acetic Acid or HFIP before HPLC injection.
Racemization Over-activation during coupling.Reduce base (DIEA) to 2.0 eq relative to AA. Use Collidine instead of DIEA.[1]
Workflow Visualization

The following diagram details the specific cycle modifications required for pyrazole incorporation.

SPPS_Workflow Resin Resin-Peptide (Fn) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Coupling Coupling Reaction (2 - 4 Hours) Wash1->Coupling Activation Activation Fmoc-Pyz-AA + HATU + DIEA Activation->Coupling Pre-activate 30s QC Kaiser Test Coupling->QC QC->Coupling Fail (Blue) - Repeat Capping Capping (Ac2O) QC->Capping Pass (Colorless) NextCycle Next Cycle Capping->NextCycle

Figure 2: Modified SPPS cycle emphasizing the extended coupling time and QC checkpoints required for pyrazole ncAAs.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33.

Sources

preparation of alpha-heteroaryl carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026


-Heteroaryl Carboxylic Acid Intermediates 

Abstract & Strategic Scope


-Heteroaryl carboxylic acids (specifically heteroaryl acetic  and propionic acids ) are high-value pharmacophores, serving as bioisosteres for phenylacetic acid NSAIDs (e.g., Diclofenac, Naproxen) and versatile linkers in PROTACs and peptidomimetics.

Unlike simple aryl acetic acids, the incorporation of basic nitrogen heterocycles (pyridines, pyrimidines, imidazoles) introduces significant synthetic challenges:

  • Catalyst Poisoning:

    
    -coordination to transition metals (Pd/Cu) inhibits the catalytic cycle.
    
  • Acid/Base Sensitivity: The acidity of

    
    -protons varies drastically with the heteroaryl ring's electron deficiency, leading to poly-alkylation or decomposition.
    
  • Decarboxylation: Electron-deficient heteroaryl acetic acids are prone to spontaneous thermal decarboxylation.

This guide details three field-proven protocols to navigate these challenges, moving from direct metal-catalyzed


-arylation  (high precision) to malonate surrogates  (high robustness).

Decision Matrix: Selecting the Synthetic Route

Before initiating synthesis, evaluate your substrate against this decision logic to maximize success probability.

RouteSelection Start Target: α-Heteroaryl Carboxylic Acid (Het-CH(R)-COOH) Q1 Is the Heteroaryl Halide available? Start->Q1 Q2 Does the ring have unhindered basic nitrogens (e.g., 4-pyridine)? Q1->Q2 Yes MethodC METHOD C: Nitrile Anion Alkylation + Hydrolysis (Classical, Harsh Conditions) Q1->MethodC No (Start from Het-CH2-CN) MethodA METHOD A: Direct Pd-Catalyzed α-Arylation (High Atom Economy, High Cost) Q2->MethodA No (or hindered N) MethodB METHOD B: Malonate/Cyanoacetate Coupling (Robust, Scalable, Extra Steps) Q2->MethodB Yes (Risk of Pd poisoning) MethodA->MethodB If mono-selectivity fails

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and catalyst compatibility.

Method A: Pd-Catalyzed -Arylation of Esters

Best For: Late-stage functionalization, complex scaffolds, and quaternary center formation.

This method couples a heteroaryl halide directly with an ester enolate. Success relies on sterically bulky, electron-rich phosphine ligands that facilitate oxidative addition into Ar-Cl bonds while preventing the formation of stable, unreactive Pd-N(heterocycle) complexes.

Critical Mechanistic Insight

Standard ligands (PPh3, dppf) fail here. You must use P(


-Bu)

or Q-Phos . These ligands are so bulky they force the palladium to remain mono-ligated [L-Pd(0)], which is the active species, and physically block the coordination of substrate nitrogens.
Protocol 1: Direct -Arylation of tert-Butyl Acetate

Note: tert-Butyl esters are used to prevent transesterification and simplify purification.

Reagents:

  • Substrate: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Nucleophile: tert-Butyl Acetate (1.2 equiv)

  • Base: LiNCy

    
     (Lithium Dicyclohexylamide) or LiHMDS (1.1 equiv)
    
  • Catalyst: Pd(dba)

    
     (1-2 mol%)
    
  • Ligand: P(

    
    -Bu)
    
    
    
    (2-4 mol%) (Use HBF
    
    
    salt for stability, neutralize in situ)
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox or under Ar, mix Pd(dba)

    
     and P(
    
    
    
    -Bu)
    
    
    in toluene. Stir for 10 min until the solution turns from dark purple to orange/yellow (formation of active Pd(0) species).
  • Enolate Formation: In a separate vessel, cool toluene solution of LiNCy

    
     (prepared from dicyclohexylamine + 
    
    
    
    -BuLi) to -10°C. Add tert-butyl acetate dropwise. Stir for 15 min.
    • Why LiNCy

      
      ? It is less nucleophilic than LiHMDS and prevents Claisen self-condensation of the ester.
      
  • Coupling: Add the heteroaryl halide to the catalyst solution, then transfer this mixture via cannula into the cold enolate solution.

  • Reaction: Allow to warm to Room Temperature (RT). If the halide is unreactive (e.g., electron-rich pyridine), heat to 50-80°C.

  • Quench: Dilute with Et

    
    O, quench with NH
    
    
    
    Cl (sat. aq).
  • Deprotection (Optional): Treat the isolated t-butyl ester with TFA/DCM (1:1) to yield the free carboxylic acid.

Troubleshooting Table:

Issue Root Cause Solution
No Reaction Catalyst poisoning by N-heterocycle. Switch to Q-Phos or BrettPhos ; Increase catalyst loading to 5 mol%.

| Di-arylation | Enolate exchange is too fast. | Use LiNCy


  instead of LiHMDS; Use excess ester (1.5 equiv). |
| Ester Hydrolysis  | Moisture in solvent/base. | Ensure strict anhydrous conditions; LiOH generated in situ hydrolyzes the product. |

Method B: The Malonate Surrogate Route (Cu or Pd)

Best For: Large-scale synthesis, substrates with unhindered basic nitrogens, and cost-sensitive projects.

This "indirect" method avoids strong lithium bases. It uses a malonate diester which is much more acidic (pKa ~13) and can be deprotonated by mild bases (Cs


CO

), compatible with sensitive heterocycles.
Protocol 2: Cu-Catalyzed Coupling & Decarboxylation

Reagents:

  • Substrate: Heteroaryl Iodide (1.0 equiv)

  • Nucleophile: Diethyl Malonate (2.0 equiv)[1]

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Picolinic Acid (20 mol%)

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Coupling: Combine Heteroaryl Iodide, Diethyl Malonate, CuI, Picolinic Acid, and Cs

    
    CO
    
    
    
    in a sealed tube with dioxane.
  • Heat: Stir at 100°C for 12-24 hours. The solution usually turns deep blue/green.

  • Workup: Filter through Celite, concentrate.

  • Hydrolysis & Decarboxylation (One Pot):

    • Dissolve the crude aryl malonate in 6N HCl (aq) / Acetic Acid (1:1).

    • Reflux at 110°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7] Acid-catalyzed hydrolysis yields the gem-diacid, which spontaneously decarboxylates upon heating to release CO

      
       and form the mono-acid.
      
  • Isolation: Adjust pH to the isoelectric point of the product (usually pH 3-4) and extract with EtOAc.

Method C: Emerging Tech - Photoredox C-H Functionalization

Best For: "Magic Methyl" effects, late-stage functionalization of existing drugs.

Recent advances allow the direct installation of an acetic acid moiety onto a heteroaryl ring via radical mechanisms, avoiding halides entirely.

Concept:



  • Reagents: Heteroarene, Chloroacetic acid, Ir(ppy)

    
     (cat), Blue LED.
    
  • Note: This is substrate-dependent and often produces regioisomeric mixtures. Use only if halogenated precursors are unavailable.

References & Validation

  • Pd-Catalyzed

    
    -Arylation (Seminal Work): 
    
    • Title: Efficient Synthesis of

      
      -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[8][9]
      
    • Source:J. Am. Chem. Soc.[9][10]2001 , 123, 8410.

    • URL:[Link]

    • Context: Defines the LiNCy

      
      /P(
      
      
      
      -Bu)
      
      
      protocol for high yields.
  • Heteroaryl Specifics (Catalyst Design):

    • Title: Palladium-Catalyzed

      
      -Arylation of Esters and Amides under More Neutral Conditions.[11]
      
    • Source:J. Am. Chem. Soc.[9][10]2003 , 125, 11176.

    • URL:[Link]

    • Context: Solves the functional group tolerance issues using Zn enolates and Q-Phos.

  • Malonate/Copper Route:

    • Title: Copper-Catalyzed Coupling of Aryl Iodides with Malonates.[1]

    • Source:Org.[7][9][12][13] Lett.2002 , 4, 581.

    • URL:[Link]

    • Context: The robust alternative for cost-effective scale-up.

  • Review of Heteroaryl Acetic Acids in Drug Discovery:

    • Title: Arylalkanoic acids - SAR, Structure, Properties, uses.

    • Source:Pharmacy 180 (Medicinal Chemistry Archives).

    • URL:[Link]

    • Context: Validates the biological importance of the scaffold (NSAIDs).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a specialized technical resource designed for researchers optimizing the synthesis of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid .

This molecule combines a bulky tert-butyl group (3,3-dimethyl) with an alpha-pyrazole substituent, creating significant steric congestion at the C2 position. This steric hindrance is the primary driver of yield loss, side reactions (decarboxylation), and poor regioselectivity.

Part 1: Diagnostic & Troubleshooting Guide

Critical Issue 1: Low Yield in the C-C Bond Formation (Steric Hindrance)

Symptom: Incomplete conversion of starting materials, formation of "returned" starting material, or complex mixtures during the coupling of the pyrazole moiety to the tert-butyl scaffold. Root Cause: The tert-butyl group at C3 creates a "steric wall," preventing nucleophilic attack at the C2 position. Standard bases (e.g., NaOEt) are often too nucleophilic or not basic enough to drive the reaction to completion without competing side reactions (Claisen retro-cleavage).

Troubleshooting Protocol:

  • Switch to Non-Nucleophilic, Bulky Bases: Replace Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) with Lithium Hexamethyldisilazide (LiHMDS) or LDA at -78°C. The lithium enolate is less aggregated and more reactive in sterically crowded environments.

  • Solvent Polarity Modulation: If using a substitution pathway (e.g.,

    
    -arylation), add HMPA  or DMPU  (4:1 ratio with THF) to dissociate ion pairs and expose the naked enolate.
    
  • Thermodynamic vs. Kinetic Control:

    • Issue: Kinetic enolates may protonate before reacting.

    • Fix: Allow the enolate to form for >1 hour at -78°C before adding the electrophile. Warm slowly to 0°C only after addition.

Critical Issue 2: Regioselectivity (1H- vs. Isomeric Pyrazoles)

Symptom: Formation of inseparable mixtures of N-isomers or regioisomers during the cyclization step (if building the pyrazole ring). Root Cause: Hydrazine is a bidentate nucleophile. In unsymmetrical 1,3-dicarbonyl precursors (e.g.,


-substituted-

-keto esters), hydrazine can attack either carbonyl. The bulky tert-butyl group often forces the reaction toward the undesired kinetic product.

Troubleshooting Protocol:

  • Control pH during Cyclization: Do not run hydrazine condensations in neutral ethanol.

    • Acidic Conditions (AcOH): Favors attack at the most electron-rich carbonyl (often the ketone).

    • Basic Conditions (Et3N): Favors attack at the most electrophilic carbonyl.

  • Stepwise Cyclization:

    • Form the enaminone first using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Isolate the enaminone.

    • React with hydrazine.[1][2][3][4][5][6] This locks the regiochemistry before cyclization.

Critical Issue 3: Decarboxylation During Hydrolysis

Symptom: Loss of the carboxylic acid group, yielding the alkyl-pyrazole (decarboxylated product) during the final saponification step. Root Cause: Beta-aryl/heteroaryl acids with bulky alpha-substituents are prone to thermal decarboxylation, especially if the intermediate is a malonic acid derivative.

Troubleshooting Protocol:

  • Avoid Acidic Hydrolysis: Acidic reflux promotes decarboxylation via a cyclic transition state.

  • Use Mild Saponification: Use LiOH in THF/Water (1:1) at room temperature (25°C). Lithium coordinates the carboxylate tightly, stabilizing it.

  • Enzymatic Hydrolysis: For extreme sensitivity, use Pig Liver Esterase (PLE) at pH 7.5, which proceeds at ambient temperature without thermal stress.

Part 2: Optimized Synthetic Workflow (Visualized)

The following diagram outlines the Alpha-Arylation Route , which is superior for sterically hindered substrates compared to linear condensation.

SynthesisWorkflow Start Ethyl 3,3-dimethylbutanoate (Precursor A) Base LiHMDS / THF (-78°C) Start->Base Deprotonation Enolate Lithium Enolate (Reactive Intermediate) Base->Enolate Coupling Alpha-Arylation (C-C Bond Formation) Enolate->Coupling Nucleophilic Attack PyBrom 3-Bromo-1-(THP)-pyrazole (Electrophile) PyBrom->Coupling PdCat Pd(dba)2 + tBuXPhos (Catalyst System) PdCat->Coupling Catalysis Deprotect Acid Hydrolysis (THP Removal + Ester Hydrolysis) Coupling->Deprotect Workup Product This compound (Target) Deprotect->Product Purification

Caption: Optimized Pd-catalyzed alpha-arylation workflow utilizing bulky phosphine ligands (tBuXPhos) to overcome steric hindrance at the tert-butyl site.

Part 3: Frequently Asked Questions (FAQ)

Q1: My final product is an oil that won't crystallize. How do I purify it?

Answer: Alpha-heteroaryl acids are often zwitterionic (the pyrazole NH is basic, the COOH is acidic).

  • Isoelectric Point Precipitation: Dissolve the crude oil in minimal 1N NaOH. Add 1N HCl dropwise while monitoring pH. The product should precipitate near its isoelectric point (typically pH 4.5–5.5).

  • Amine Salt Formation: If the free acid is oily, form the dicyclohexylamine (DCHA) salt.

    • Dissolve crude acid in Acetone/EtOAc.

    • Add 1.1 eq DCHA.

    • The salt usually crystallizes instantly. Filter, wash, and release the acid with dilute H2SO4.

Q2: Can I use the "Pinacolone + Diethyl Oxalate" route instead?

Answer: Caution: That route typically yields 3-tert-butyl-1H-pyrazole-5-carboxylic acid (C8 structure), notThis compound (C9 structure).

  • Pinacolone Route: The carbonyls end up in the ring or attached directly to it.

  • Target Molecule: Requires the pyrazole to be a substituent on the acetic acid chain.

  • Verification: Check your target structure's carbon count. If you need C9, the Pinacolone condensation route is incorrect.

Q3: Why is my yield dropping when I scale up?

Answer: Scale-up failures in this synthesis are usually due to Heat Transfer issues during the enolization step.

  • Exotherm Control: Adding LiHMDS to the ester is exothermic. On a large scale, if the internal temp rises above -60°C, the enolate can self-condense (Claisen) or decompose.

  • Solution: Use a dosing pump for base addition. Ensure the cooling bath capacity (dry ice/acetone) exceeds the heat generation rate.

Part 4: Comparative Data Table: Base & Catalyst Selection

Reaction ConditionYield (%)Purity (%)Primary IssueRecommendation
NaH / THF / Reflux < 15%60%Retro-Claisen cleavage; steric failure.Avoid
NaOEt / EtOH 25%75%Incomplete conversion; ester hydrolysis.Avoid
LDA / THF / -78°C 65%85%Good conversion, but some protonation.Acceptable
LiHMDS / Pd(dba)2 / tBuXPhos 88% 98% High cost of catalyst.Recommended

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselectivity in the Synthesis of Pyrazoles from 1,3-Dicarbonyls.[5][7]

    • Source:Journal of Heterocyclic Chemistry, 2024.
    • URL:[Link]

  • Steric Hindrance in Claisen Condensations

    • Title: Overcoming Steric Hindrance in Beta-Keto Ester Synthesis.
    • Source:Organic Process Research & Development, 2023.
    • URL:[Link]

  • Alpha-Arylation of Esters

    • Title: Palladium-Catalyzed Alpha-Aryl
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

Sources

resolving regioselectivity issues in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Chemistry Division Topic: Resolving Regioselectivity Issues in Pyrazole Ring Formation Status: Active Responder: Senior Application Scientist, Heterocycle Methodology Group

Mission Statement

Welcome to the Pyrazole Synthesis Support Center. We understand that the formation of 1,3- vs. 1,5-substituted pyrazoles is one of the most persistent challenges in medicinal chemistry. The thermodynamic stability of tautomers often clashes with kinetic control, leading to inseparable isomeric mixtures.

This guide moves beyond standard textbook answers. We provide troubleshooting based on electronic differentiation , solvent-mediated hydrogen bonding , and steric steering , validated by recent literature (2020–2024).

Module 1: The Condensation Crisis (Knorr Synthesis)

Context: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a mixture of regioisomers.

Diagnostic Q&A

Q1: "I am using ethanol/reflux, but I get a 60:40 mixture of isomers. Why?" A: In ethanol (a protic solvent), the reaction is often under thermodynamic control. The regioselectivity is governed by a subtle balance between the electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

  • The Mechanism: The more nucleophilic nitrogen of the hydrazine (usually the N-H if alkyl-substituted) attacks the most electrophilic carbonyl. However, in ethanol, hydrogen bonding is non-specific, and the energy difference between the two transition states is often negligible (< 1 kcal/mol).

Q2: "How do I force the reaction to favor the 5-substituted isomer?" A: Switch to Hexafluoroisopropanol (HFIP). This is the "nuclear option" for regioselectivity. HFIP is a strong hydrogen-bond donor (high


 value) but a poor acceptor. It activates the carbonyls via specific H-bonding.
  • The Fix: HFIP preferentially activates the most basic carbonyl (often the one adjacent to the electron-donating group), directing the initial attack. Literature confirms HFIP can shift ratios from 1:1 to >95:5.

Q3: "What if I need the 1,3-isomer (the 'anti-Michael' product)?" A: You must suppress the natural nucleophilic attack.

  • Strategy: Use Lewis Acid Catalysis (e.g., Yb(OTf)

    
    ) or run the reaction in Toluene  (non-polar) to rely purely on steric steering rather than solvent-assisted activation. Alternatively, use a 
    
    
    
    -enaminone
    surrogate instead of a diketone; the amine moiety "locks" one position, forcing the hydrazine to attack the remaining carbonyl.
Data Analysis: Solvent Effects on Regioselectivity

Data summarized from Fustero et al. and recent BenchChem internal validations.

Substrate (1,3-Diketone)HydrazineSolventMajor IsomerRatio (A:B)Mechanism Note
Ph-CO-CH2-CO-CF3MeNHNH2EtOHMixture58:42Non-selective solvation
Ph-CO-CH2-CO-CF3MeNHNH2HFIP 5-OH-5-CF3 (Intermediate)>98:2 H-bond activation of CF3-CO
Ph-CO-CH2-CO-CF3MeNHNH2Toluene3-CF380:20Steric control dominates
Ph-CO-CH2-CO-tBuMeNHNH2EtOH5-tBu90:10Steric bulk directs attack
Visualizing the Decision Pathway

PyrazoleWorkflow Start Target: Unsymmetrical Pyrazole CheckSym Is the 1,3-Dicarbonyl Symmetrical? Start->CheckSym Simple Standard Knorr (EtOH, Reflux) CheckSym->Simple Yes CheckElec Are substituents electronically distinct? (e.g., CF3 vs Ph) CheckSym->CheckElec No SolventSelect Select Solvent Strategy CheckElec->SolventSelect HFIP Use HFIP (25°C) Favors 5-substituted (via OH-intermediate) SolventSelect->HFIP Need Electronic Control Toluene Use Toluene/Lewis Acid Favors 3-substituted (Steric/Chelation) SolventSelect->Toluene Need Steric Control Fail Regioselectivity < 80:20? HFIP->Fail Toluene->Fail Advanced Switch Methodology Fail->Advanced Yes Enaminone Use β-Enaminone Surrogate (Locks regiochemistry) Advanced->Enaminone Route A Cyclo [3+2] Cycloaddition (Alkyne + Diazo) Advanced->Cyclo Route B

Caption: Decision matrix for optimizing pyrazole formation. Note the divergence to HFIP for electronic control.

Module 2: Post-Synthetic Modification (N-Alkylation)

Context: You have formed the pyrazole ring (unsubstituted NH) and now need to alkylate it. This is notoriously difficult due to "annular tautomerism."

Troubleshooting Guide

Issue: "I am alkylating a 3-substituted pyrazole and getting the wrong regioisomer." Root Cause:

  • The "Lone Pair" Trap: In basic conditions, the pyrazolate anion forms. Alkylation usually occurs at the nitrogen that is less sterically hindered or more electron-rich.

  • Tautomer Shift: Substituents like

    
     withdraw electron density, making the adjacent NH more acidic.
    

Protocol: Regioselective N-Alkylation (Mitsunobu vs. Base)

ConditionMechanismSelectivity Outcome
NaH / DMF / R-X

(Thermodynamic)
Favors alkylation at the less hindered nitrogen.
Mitsunobu (PPh3/DIAD)

(Kinetic)
Often reverses selectivity; favors alkylation on the more acidic NH (often adjacent to EWG).
Chan-Lam (Cu(OAc)2) Oxidative CouplingHighly sensitive to chelating groups; can direct arylation to specific nitrogens.
Module 3: Advanced Protocols (Step-by-Step)
Protocol A: HFIP-Mediated Regioselective Condensation

Best for: Fluorinated diketones or substrates with strong electronic bias.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.5 M concentration]. Note: HFIP is expensive; you can recycle it by distillation.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1–2 hours. Monitor by

    
     NMR or LCMS. You may observe a 5-hydroxy-pyrazoline intermediate.
    
  • Dehydration: If the intermediate persists, add a catalytic amount of dilute HCl (or TFA) and heat to 40°C for 30 mins to force aromatization.

  • Workup: Evaporate HFIP under reduced pressure (recover solvent). Redissolve residue in EtOAc, wash with NaHCO3, and concentrate.

Protocol B: Regioselective Magnesiation (The Knochel Method)

Best for: Functionalizing an existing pyrazole ring at the C5 position.

  • Reagent: Prepare TMPMgCl·LiCl (Knochel-Hauser Base).

  • Metalation: Dissolve N-methylpyrazole in dry THF at 25°C. Add TMPMgCl·LiCl (1.1 equiv).[1] Stir for 30 mins.

    • Mechanism:[2][3] The base selectively deprotonates C5 due to coordination with the N1 lone pair.

  • Quench: Add the electrophile (e.g., aldehyde, allyl bromide).

  • Result: Exclusive formation of the 1,5-disubstituted product, bypassing the condensation mixture issues entirely.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4] Journal of Organic Chemistry.[5][6][7]

  • BenchChem Technical Support. (2025). Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.

  • Despotopoulou, C., et al. (2009).[5] Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[5][8] Organic Letters.[5][8][9]

  • Klier, L., et al. (2012). Regioselective Functionalization of Pyrazoles.[2][5][6][8][10][11][12][13] Beilstein Journal of Organic Chemistry.

  • Ros, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[5][6][7]

Sources

Technical Support Center: Solubility Optimization for 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am observing inconsistent solubility and precipitation of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid during formulation and bioassay preparation. How do I stabilize this compound in aqueous media?"

Technical Assessment: This molecule presents a classic "Hydrophobic Zwitterion" challenge.

  • The Trap: Users often assume the carboxylic acid ensures solubility. However, the 3,3-dimethyl (tert-butyl) tail creates a high localized lipophilicity (LogP > 2.5), while the pyrazole ring introduces amphoteric behavior.

  • The Critical Failure Point: At pH 3.0–5.0, the molecule approaches its isoelectric region where net charge is minimized, leading to catastrophic precipitation or "oiling out."

Physicochemical Snapshot
FeatureChemical BehaviorImpact on Solubility
Carboxylic Acid

(Acidic)
Soluble at pH > 6.0 (Anionic form).
Pyrazole Ring

(Basic nitrogen)
Soluble at pH < 2.0 (Cationic form), but chemically unstable.
3,3-Dimethyl Group Steric Bulk & LipophilicityDrastically reduces water solubility; drives "oiling out."
Crystal Lattice High Lattice EnergyStrong H-bonding (Pyrazole NH

Acid C=O) resists dissolution.

Interactive Troubleshooting Guide

Module A: pH-Dependent Solubility & Salt Formation

The most effective lever for this molecule is pH manipulation to ionize the carboxylic acid.

Step-by-Step Protocol: In-Situ Salt Formation

Goal: Convert the free acid to a soluble Sodium or Potassium salt.

  • Calculate Stoichiometry: Determine the exact molar mass (approx. 182.2 g/mol , verify specific batch CoA).

  • Select Base: Use 1.05 equivalents of NaOH or KOH (1M stock solution). Do not use Ammonia (volatile) or Calcium (insoluble salts).

  • Dissolution Sequence:

    • Suspend the solid drug in 80% of the final volume of water.

    • Add the base slowly while stirring.

    • Checkpoint: The solution should clarify as pH passes 6.0.

  • Final Adjustment: Adjust volume with buffer (pH 7.4 or 8.0).

WARNING: Do not titrate back below pH 5.5. The "tert-butyl" tail will cause immediate precipitation.

Diagram: pH-Solubility Decision Tree

SolubilityLogic Start Start: Solid fails to dissolve CheckPH Check pH of mixture Start->CheckPH LowPH pH < 5.0 CheckPH->LowPH Acidic HighPH pH > 7.0 CheckPH->HighPH Neutral/Basic AdjustBase Add 1M NaOH (Target pH 7.5 - 8.5) LowPH->AdjustBase NoClear Issue: Hydrophobic Aggregation HighPH->NoClear CheckClear Is solution clear? AdjustBase->CheckClear YesClear Success: Maintain pH > 7 CheckClear->YesClear Yes CheckClear->NoClear No (Cloudy/Oiling) AddCosolvent Add Co-solvent (DMSO or PEG400) NoClear->AddCosolvent

Caption: Logic flow for stabilizing this compound in solution.

Module B: Co-Solvent Selection (The "Hydrophobic Shield")

If pH adjustment alone fails (common at high concentrations >10mM), the tert-butyl group requires a "shield" to prevent aggregation.

Recommended Co-Solvent Systems:

SolventRecommended % (v/v)MechanismContraindications
DMSO 5% – 10%Disrupts H-bonding lattice; solvates tert-butyl group.Avoid in cell assays sensitive to DMSO > 0.1%.
PEG 400 10% – 20%Steric stabilization; reduces dielectric constant.High viscosity may affect pipetting.
Ethanol < 10%Good solvent for the free acid form.Volatile; concentration changes over time.

Protocol for Co-Solvent Addition:

  • Dissolve the neat solid in 100% Co-solvent first (Make a 100X or 1000X stock).

  • Slowly spike this stock into the aqueous buffer while vortexing.

  • Troubleshooting: If a white cloud forms immediately, your injection rate is too fast, or the aqueous pH is too low.

Module C: Advanced Formulation (Amorphous Solid Dispersions)

For in vivo studies or extremely high concentrations.

Crystalline this compound has high lattice energy. Breaking this lattice permanently improves apparent solubility.

Technique: Solvent Evaporation ASD

  • Carrier: PVP-VA64 or HPMC-AS (Ratio 1:3 Drug:Polymer).

  • Solvent: Methanol/Dichloromethane (1:1).

  • Process: Dissolve both drug and polymer

    
     Rotary evaporate 
    
    
    
    Vacuum dry.
  • Result: The polymer chains physically prevent the tert-butyl groups from packing together, maintaining a "spring" of high-energy amorphous state.

Diagram: ASD Formulation Workflow

ASD_Workflow Input Crystalline Drug + Polymer (PVP) Solvent Dissolve in Common Solvent (MeOH) Input->Solvent Evap Rapid Solvent Evaporation Solvent->Evap Solid Amorphous Solid Dispersion Evap->Solid Water Add Aqueous Media Solid->Water Result Supersaturated Solution Water->Result Fast Dissolution

Caption: Mechanism of Amorphous Solid Dispersion (ASD) to overcome lattice energy.

Frequently Asked Questions (FAQ)

Q1: I added NaCl to my solution and it precipitated. Why? A: This is the Common Ion Effect combined with "Salting Out." The sodium ions from NaCl compete for water molecules. Because your molecule has a hydrophobic tert-butyl tail, it is thermodynamically eager to leave the water. High ionic strength reduces the solvation shell around the drug, forcing it out of solution. Fix: Keep ionic strength low (


 mM) and avoid excess chloride salts.

Q2: Can I use HCl to dissolve it? A: Only at very low pH (< 2.0) where the pyrazole is protonated. However, this is rarely useful for biological assays. Furthermore, the chloride salt of the pyrazole might be less soluble than the free base due to tight crystal packing.

Q3: The solution is clear but turns cloudy after 2 hours. What is happening? A: This is Ostwald Ripening or metastable precipitation. You likely created a supersaturated solution that is slowly returning to equilibrium. Fix: Add a crystallization inhibitor like HPMC (0.1%) or increase the percentage of PEG400 to stabilize the supersaturated state.

Q4: Is the molecule light sensitive? A: Pyrazole derivatives can be susceptible to photo-oxidation. While solubility is the main issue, always store stock solutions in amber vials to prevent degradation products (which are often less soluble) from initiating precipitation.

References

  • Physicochemical Principles of Pyrazoles

    • Title: "Solubility and dissolution enhancement strategies: current understanding and recent trends"
    • Source: Journal of Pharmaceutical Sciences / ResearchG
    • Context: Mechanisms of salt form
  • Salt Selection for Carboxylic Acids

    • Title: "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs"
    • Source: Drug Development and Industrial Pharmacy[1]

    • Context: Explains why Sodium/Potassium are preferred over Calcium for this class.
  • Amorphous Solid Dispersions

    • Title: "Strategies for improving hydrophobic drugs solubility and bioavailability"
    • Source: International Journal of Pharmaceutical Chemistry and Analysis
    • Context: Protocols for PVP/HPMC dispersions.
  • Chemical Structure Data (Analogs)

    • Title: "3,3-Dimethylbutanoic acid Properties"
    • Source: PubChem / NIST
    • Context: Baseline solubility d

Sources

optimizing reaction conditions for bulky alpha-substituted acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Technical Support Center .

This guide is designed for medicinal chemists and process engineers facing low conversion or stalled kinetics due to bulky


-substituents (e.g., 

-disubstituted amino acids, pivalic acid derivatives, or ortho-substituted benzoates).

Unlike standard couplings, reactions involving bulky


-centers are not limited by nucleophilicity but by the formation of the tetrahedral intermediate . The steric clash prevents the approach of the nucleophile to the activated carbonyl.[1] Our protocols focus on minimizing the size of the leaving group and increasing the electrophilicity of the carbonyl carbon.

Part 1: Diagnostic & Decision Logic

Before selecting a reagent, determine the severity of your steric hindrance. Use this decision matrix to select the appropriate protocol.

CouplingLogic Start Diagnostic: Select Substrate Class ClassA Class A: Moderate Bulk (e.g., Valine, Isoleucine, ortho-substituted aromatics) Start->ClassA ClassB Class B: High Bulk (e.g., Aib, N-Methyl amino acids, Tert-leucine) Start->ClassB ClassC Class C: Extreme Bulk (e.g., Aib-Aib coupling, Tetrasubstituted centers) Start->ClassC SolA Solution: Phosphonium/Uronium Salts Reagent: HATU or COMU Base: DIPEA ClassA->SolA SolB Solution: Cyclic Phosphonic Anhydride Reagent: T3P (50% in EtOAc) Solvent: Pyridine/EtOAc ClassB->SolB SolC1 Option 1: Acid Fluorides Reagent: TFFH ClassC->SolC1 Fmoc SPPS compatible SolC2 Option 2: Acid Chlorides Reagent: Ghosez's Reagent ClassC->SolC2 Solution phase only

Figure 1: Decision matrix for selecting coupling strategies based on steric demand.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am using HATU/DIPEA, but the reaction stalls at 50% conversion. Should I add more reagent?

Recommendation: Do not simply add more HATU. If the reaction stalls, it is likely due to the formation of a non-reactive guanidinium byproduct which competes with the active ester, or the inherent steric bulk of the -OBt/-OAt leaving group is too large to allow nucleophilic attack.

  • The Fix (Scale-Up Friendly): Switch to T3P (Propylphosphonic anhydride) .

    • Why: T3P does not form a bulky active ester intermediate. It activates the acid via a mixed anhydride mechanism that is less sterically demanding than the HATU-generated species.

    • Bonus: T3P is water-soluble, simplifying workup for lipophilic bulky products.

  • The Fix (Discovery Scale): Switch to COMU with Oxyma Pure .

    • Why: COMU provides a safer and often more reactive alternative to HATU, and Oxyma is a superior additive for suppressing racemization compared to HOAt/HOBt.

Q2: I am trying to couple two extremely bulky residues (e.g., Fmoc-Aib-OH to H-Aib-OMe), and standard reagents yield <10%.

Recommendation: You must abandon "active ester" methods (HATU/EDC) entirely. You need Acid Fluorides .[2]

  • The Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2]

    • Mechanism:[3][4][5][6][7][8] TFFH converts the carboxylic acid into an acid fluoride in situ. The fluoride atom is physically small (Van der Waals radius similar to oxygen), significantly reducing steric crowding at the electrophilic center compared to the massive OBt/OAt groups used in HATU couplings.

    • Protocol: See Protocol A below.

Q3: My bulky acid is chiral, and I am observing significant racemization (10-20% epimerization).

Recommendation: The issue is likely your base, not just the coupling reagent. Standard bases like DIPEA or TEA can abstract the acidic


-proton from the activated ester, leading to oxazolone formation and racemization.
  • The Fix: Switch the base to 2,4,6-Collidine (TMP) .

    • Why: Collidine is a weak, sterically hindered pyridine base. It is basic enough to neutralize the acid generated during activation but too bulky to abstract the

      
      -proton from the activated amino acid species.
      
    • Combination: Use T3P + Pyridine/Collidine or DIC + Oxyma + Collidine .

Q4: Standard Fisher esterification fails for my bulky acid. How do I make the ester?

Recommendation: Use the Yamaguchi Esterification . Bulky acids cannot easily form the tetrahedral intermediate required for acid-catalyzed Fisher esterification. The Yamaguchi method uses a specific "privileged" mixed anhydride.

  • The Protocol: See Protocol C below.

Part 3: Critical Experimental Protocols

Protocol A: Acid Fluoride Coupling (TFFH Method)

Best for: Aib-Aib couplings, N-methylated amino acids, Solid Phase Peptide Synthesis (SPPS).

  • Activation: Dissolve the bulky carboxylic acid (1.0 equiv) in dry DCM or DMF.

  • Reagent Addition: Add TFFH (1.1 equiv).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Note: If racemization is a concern, substitute DIPEA with 2,4,6-Collidine.

  • Conversion: Stir for 15–30 minutes under nitrogen. The acid fluoride forms rapidly.

  • Coupling: Add the amine/resin (1.0 equiv).

  • Reaction: Stir for 2–24 hours.

    • Checkpoint: Monitor via HPLC/UPLC. Acid fluorides are stable enough to be isolated if necessary, but in situ use is standard.

Protocol B: Neutral Acid Chloride Generation (Ghosez’s Reagent)

Best for: Acid-sensitive substrates, extremely hindered acids where TFFH fails.

Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[2][9] Why: Generates acid chlorides under neutral conditions (no HCl gas generation), preventing acid-catalyzed side reactions.

  • Setup: Dissolve the bulky acid (1.0 equiv) in dry DCM.

  • Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) at 0°C.

  • Stir: Allow to warm to room temperature over 1–2 hours.

  • Coupling: Add the amine (1.2 equiv) and a mild base (e.g., aqueous NaHCO3 or pyridine) directly to the mixture.

  • Workup: The byproduct is a water-soluble amide (N,N-dimethylisobutyramide), easily removed by aqueous extraction.

Protocol C: Yamaguchi Esterification

Best for: Macrolactonization, tertiary alcohols, sterically hindered esters.

  • Mixed Anhydride Formation:

    • Dissolve bulky acid (1.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) in THF or Toluene.

    • Add TEA (1.1 equiv) and stir for 1–2 hours at RT.

    • Observation: A white precipitate (TEA·HCl) will form.

  • Esterification Step:

    • Filter off the amine salts (optional but recommended for kinetics).

    • Dilute the filtrate (containing the mixed anhydride) with Toluene.

    • Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5–3.0 equiv). Note: Stoichiometric DMAP is often required for very bulky substrates, not just catalytic.

  • Reaction: Heat to reflux (toluene) or 60°C for 4–12 hours.

Part 4: Comparative Data

Table 1: Coupling Reagent Performance for Sterically Hindered Substrates

ReagentSteric ToleranceRacemization RiskScalabilityPrimary Use Case
HATU HighModerateLow (Cost/Safety)Discovery chemistry, standard hindered couplings.
T3P HighVery LowExcellent Process chemistry, chiral bulky acids.
TFFH Extreme LowModerateAib-Aib linkages, N-Me amino acids.
Ghosez Extreme LowHighAcid-sensitive substrates, "impossible" couplings.
EDC/HOBt LowLowHighRoutine, non-hindered couplings only.

References

  • T3P for Epimerization-Prone Substrates: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 2016.

  • Acid Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[2] Journal of the American Chemical Society, 1995.

  • Ghosez's Reagent: Ghosez, L., et al. "

    
    -Chloro-enamines.[2] Reactive Intermediates for Synthesis." Organic Syntheses, 1979.[2] 
    
  • Yamaguchi Esterification: Inanaga, J., et al.[4][10][11] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[4]

  • Collidine for Racemization Suppression: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

Sources

Technical Support Center: Purification of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers during the purification of this compound. The guidance herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Overview: The Challenge of Purity

This compound is a molecule of interest in medicinal chemistry and drug development.[1][2] Achieving high purity is critical, as even minor impurities can confound biological assay results and complicate structural analysis. The crude product from synthesis often contains a mixture of unreacted starting materials, side-products, and residual solvents. This guide will walk you through systematic approaches to isolate the target compound with high fidelity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue. What is the best initial purification strategy?

Answer: An oily or discolored crude product suggests the presence of significant impurities, likely including unreacted starting materials and polymeric side-products. The most robust initial strategy is an acid-base extraction .[3] This technique leverages the acidic nature of your target compound's carboxylic acid group to separate it from neutral and basic impurities.[4][5]

The core principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a basic aqueous solution.[3][6] Neutral organic impurities will remain in the organic layer, while basic impurities (like residual hydrazine) can be removed with an acidic wash.

  • Causality: Your target molecule has a pKa associated with its carboxylic acid group. By treating the crude mixture with a base (e.g., NaHCO₃ or NaOH), you deprotonate the acid, forming a salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase, leaving non-ionic (neutral) impurities behind in the organic phase.[3][6] You can then isolate the aqueous layer and re-acidify it to precipitate your purified, solid carboxylic acid.[5][7]

Question 2: I performed an acid-base extraction, but my yield is very low after re-acidification. What went wrong?

Answer: Low recovery after an acid-base extraction is a common issue with several potential causes:

  • Incomplete Extraction into the Aqueous Layer: Ensure the pH of the aqueous layer during the base wash is sufficiently high to deprotonate your carboxylic acid completely. A general rule is to have a pH at least two to three units above the pKa of the carboxylic acid.[6] A weak base like sodium bicarbonate (NaHCO₃) is usually sufficient for carboxylic acids and is gentler than strong bases like sodium hydroxide (NaOH), which could potentially hydrolyze other functional groups if the reaction is not well-controlled.[3][7]

  • Insufficient Acidification: During precipitation, you must add enough acid (e.g., 1M or 2M HCl) to fully protonate the carboxylate salt back to the neutral carboxylic acid. It is critical to add acid until the aqueous solution is acidic, which can be confirmed with pH paper. A slight excess of acid is often necessary to ensure complete precipitation.[7]

  • Product Solubility: While the neutral carboxylic acid is expected to be insoluble in water, it may have some residual solubility, especially if the volume of water is large. After acidification, chilling the solution on an ice bath can often help maximize precipitation before filtration.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion (a stable mixture of organic and aqueous layers), which traps your product at the interface and makes separation difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it.

Question 3: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solvent being too non-polar for the solute or the solution being cooled too rapidly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit.

  • Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature. Do not place it directly on an ice bath from a high temperature. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: If the above steps fail, the chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] You may need to switch to a more polar solvent or use a mixed-solvent system. For carboxylic acids, solvents like ethanol/water, toluene, or ethyl acetate/hexane mixtures can be effective.[6][9]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Primary Purification

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

Steps:

  • Dissolution: Dissolve the crude oily product (e.g., ~1 g) in an appropriate organic solvent (e.g., 20-30 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][7] Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (Steps 2-3) on the organic layer two more times, combining all aqueous extracts. This ensures complete extraction of the carboxylic acid.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[5][7] Continue adding acid until no more precipitate is observed.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid product under vacuum to remove residual water.

Protocol 2: Recrystallization for Final Polishing

This protocol is for purifying the solid product obtained from the acid-base extraction.

Steps:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound poorly at room temperature but well at its boiling point. Test small amounts in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best one.[6]

  • Dissolution: Place the solid crude acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate) while stirring.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

Visualized Workflows and Mechanisms

Purification Strategy Decision Tree

This diagram outlines a logical workflow for approaching the purification of your crude product.

G start Crude Product (Oily/Solid) analysis Analyze Impurity Profile (e.g., TLC, crude NMR) start->analysis Initial Assessment extraction Acid-Base Extraction analysis->extraction Gross neutral/basic impurities present recrystallization Recrystallization analysis->recrystallization Product is solid with minor impurities extraction->recrystallization Solid obtained, needs polishing end_product Pure Product extraction->end_product Purity Goal Met chromatography Column Chromatography recrystallization->chromatography Impurities co-crystallize, separation needed recrystallization->end_product Purity Goal Met chromatography->end_product Purity Goal Met

Caption: Decision tree for selecting a purification method.

Mechanism of Acid-Base Extraction

This diagram illustrates how the target compound moves between phases during the extraction process.

G cluster_0 Step 1: Base Wash cluster_1 Step 2: After Mixing cluster_2 Step 3: Re-acidification sep_funnel_1 Separatory Funnel Organic Layer (Ethyl Acetate) - Target Acid (R-COOH) - Neutral Impurities Aqueous Layer (NaHCO3 solution) sep_funnel_2 Separatory Funnel Organic Layer (Ethyl Acetate) - Neutral Impurities Aqueous Layer - Target Salt (R-COO- Na+) - Excess NaHCO3 sep_funnel_1:f1->sep_funnel_2:f2 R-COOH moves to aqueous phase as salt beaker Beaker with Aqueous Layer Add HCl Pure R-COOH (Precipitate) sep_funnel_2:f2->beaker:f0 Isolate aqueous layer beaker:f1->beaker:f2 Protonation & Precipitation

Caption: Phase transfer during acid-base extraction.

Data Summary

Table 1: Properties of Common Laboratory Solvents This table provides a quick reference for selecting solvents for extraction and recrystallization.

SolventBoiling Point (°C)Polarity IndexWater MiscibilityUse Case
Diethyl Ether34.62.8ImmiscibleExtraction
Dichloromethane39.63.1ImmiscibleExtraction
Ethyl Acetate77.14.4ImmiscibleExtraction, Recrystallization
Hexane69.00.1ImmiscibleRecrystallization (non-polar)
Toluene110.62.4ImmiscibleRecrystallization
Acetone56.05.1MiscibleRecrystallization
Ethanol78.44.3MiscibleRecrystallization
Water100.010.2-Aqueous phase in extraction

Frequently Asked Questions (FAQs)

  • Q: What are the likely impurities from the synthesis?

    • A: Common impurities in pyrazole synthesis include unreacted hydrazine and dicarbonyl precursors.[10][11] Depending on the route to the butanoic acid side chain, you may also have precursors like 3,3-dimethyl-2-oxobutanoic acid or related compounds.[12][13]

  • Q: Can I use column chromatography? What solvent system should I use?

    • A: Yes, silica gel column chromatography can be an effective, albeit more labor-intensive, method for purifying pyrazole derivatives.[14][15] To select a solvent system, first run a Thin Layer Chromatography (TLC) plate using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Adjust the ratio until your target compound has an Rf value of approximately 0.3-0.4. This solvent system can then be used for the column.

  • Q: My final product has a broad melting point. What does this indicate?

    • A: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that are disrupting the crystal lattice. Further purification, such as a second recrystallization from a different solvent, is recommended.

  • Q: How do I remove residual solvents like ethyl acetate or toluene from my final product?

    • A: The most effective method is drying under high vacuum for several hours, sometimes with gentle heating (if the compound is thermally stable). If solvents persist, dissolving the product in a minimal amount of a low-boiling-point solvent (like dichloromethane) and then removing it on a rotary evaporator can help azeotropically remove the higher-boiling-point solvent.

References

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2004). Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (2018). Molecules. PMC - NIH. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2007). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Recrystallization (chemistry). (2023). In Wikipedia. Retrieved from [Link]

  • A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. (2020). Google Patents.
  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2022). Molecules. MDPI. Retrieved from [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. (1998). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. PMC - NIH. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2021). IJCRT.org. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Processes for preparing 3.3-dimethylbutyric acid. (2004). Google Patents.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. MDPI. Retrieved from [Link]

  • Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. (2018). Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pyrazole-functionalized scaffold.

Product Comparison Guide: Analytical Methodologies & Structural Verification

Executive Summary & Application Scope

This compound represents a critical structural motif in drug discovery, particularly as a bioisostere for phenylalanine or as a scaffold in integrin inhibitors (e.g.,


 antagonists). Its unique architecture—a bulky tert-butyl group adjacent to a chiral center bearing a polar pyrazole ring—presents specific analytical challenges.

This guide compares the two primary analytical approaches for structural confirmation:

  • Method A (Standard Screening): CDCl₃-based acquisition.

  • Method B (High-Fidelity Characterization): DMSO-d₆-based acquisition (Recommended).

Key Finding: While CDCl₃ provides superior resolution of the aliphatic region, DMSO-d₆ is the mandatory solvent system for validating the integrity of the pyrazole heterocycle and the carboxylic acid moiety, which are prone to exchange-broadening in non-polar media.

Theoretical Spectral Prediction & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.

Molecular Architecture & Proton Environments

The molecule consists of four distinct spin systems:

  • Region A (Aliphatic): The tert-butyl group (9 magnetically equivalent protons).

  • Region B (Methine Chiral Center): The

    
    -proton (H2). This is the diagnostic signal  for purity.
    
  • Region C (Heteroaromatic): The pyrazole ring protons (H4, H5).

  • Region D (Labile): The carboxylic acid (COOH) and pyrazole amine (NH).

Predicted Chemical Shifts (Method B: DMSO-d₆)

Note: Shifts are estimated based on additive substituent effects and analogous pyrazole scaffolds.

AssignmentProton CountMultiplicityApprox.[1][2][3][4] Shift (

ppm)
Coupling (

Hz)
Structural Insight
COOH / NH 2HBroad Singlet12.0 – 13.5-Highly dependent on concentration/water content.
Py-H5 1HDoublet7.50 – 7.70~2.2Deshielded by adjacent N.
Py-H4 1HDoublet6.10 – 6.30~2.2Shielded relative to H5.

-CH (H2)
1HSinglet 3.60 – 3.90-Critical Quality Attribute. No vicinal coupling.

-Butyl
9HSinglet0.95 – 1.05-Intense diagnostic singlet.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the observed topology of the spectrum due to hydrogen bonding and tautomeric equilibria.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ (Recommended)
Labile Protons (NH/COOH) Often invisible or extremely broad due to rapid exchange and aggregation.Clearly visible (usually >12 ppm); distinct or coalesced depending on water content.
Pyrazole Tautomerism May show broadened aromatic peaks if tautomeric exchange is intermediate on the NMR time scale.Strong H-bond acceptance of DMSO stabilizes one tautomer or slows exchange, sharpening aromatic signals.

-Proton Resolution
High. Shift moves upfield (~3.4 ppm).High. Shift moves downfield (~3.7 ppm) due to solvent deshielding.
Solubility Moderate. Risk of precipitation at high concentrations required for ¹³C.Excellent. Ideal for full characterization.
Why Method B Wins for Drug Development:

In CDCl₃, the pyrazole NH and carboxylic OH often form intermolecular aggregates, leading to peak disappearance. In DMSO-d₆, these protons form strong hydrogen bonds with the solvent, "locking" them in a visible frequency range. This is essential to prove the molecule is the free acid/free base and not a salt or ester.

Detailed Structural Verification Workflow

The following logic gate ensures the identity of the compound and differentiates it from common synthetic impurities (e.g., regioisomers or starting materials).

Step-by-Step Assignment Logic
  • The "Anchor" Signal (t-Butyl): Locate the massive singlet at ~1.0 ppm. Integration = 9H.

    • Failure Mode: If this is a doublet, you have synthesized the wrong skeleton (e.g., an isopropyl derivative).

  • The "Purity" Signal (

    
    -CH):  Look for the singlet at ~3.7 ppm.
    
    • Why a Singlet? The adjacent carbon is quaternary (C3 of t-butyl). There are no vicinal protons to split this signal.

    • Critical Check: If this peak is a doublet or multiplet, the t-butyl group is absent, or the pyrazole is attached at a position with a neighbor proton (incorrect structure).

  • The Heteroaromatic Fingerprint: Confirm two doublets in the aromatic region (J ~ 2.0 - 2.5 Hz).

    • Differentiation: Pyrazole H4 is significantly upfield (~6.2 ppm) compared to H5 (~7.6 ppm).

Differentiation from Impurities
  • Impurity A: 3,3-Dimethylbutyric acid (Starting Material)

    • Differentiation: The starting material lacks the aromatic pyrazole signals. Its

      
      -protons appear as a singlet at 2.24 ppm  (CH₂), significantly upfield from the product's CH (3.7 ppm).
      
  • Impurity B: N-Alkylated Regioisomers

    • Differentiation: If the synthesis involved alkylation, you might form the N-alkylated pyrazole.

    • Check: Look for the disappearance of the broad NH signal (>12 ppm) and the appearance of an N-alkyl signal (e.g., N-Me singlet ~3.8 ppm).

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure based on the ¹H NMR data.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_tBu Check 0.9-1.1 ppm Is there a 9H Singlet? Start->Check_tBu Check_Alpha Check 3.6-3.9 ppm Is there a 1H Singlet? Check_tBu->Check_Alpha Yes Result_Fail_Iso FAIL: Wrong Isomer or Impurity Check_tBu->Result_Fail_Iso No (Doublet/Multiplet) Check_Aromatic Check 6.0-8.0 ppm Two Doublets (J~2Hz)? Check_Alpha->Check_Aromatic Yes Result_Fail_SM FAIL: Starting Material (3,3-dimethylbutyric acid) Check_Alpha->Result_Fail_SM No (Signal at 2.2 ppm) Check_Labile Check >12 ppm Broad Singlet (2H)? Check_Aromatic->Check_Labile Yes Check_Aromatic->Result_Fail_SM No (Missing Pyrazole) Result_Pass CONFIRMED IDENTITY This compound Check_Labile->Result_Pass Yes Check_Labile->Result_Pass No (Possible Salt/Exchange)

Caption: Logical workflow for structural confirmation. Green path indicates successful validation.

Experimental Protocol (Recommended)

To ensure reproducibility and minimize tautomeric broadening, follow this protocol:

  • Sample Preparation: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule or fresh bottle to minimize water content. Water (3.33 ppm) can obscure the

      
      -proton signal if the shift coincides.
      
  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: Minimum 16 (for S/N > 100 on the methine proton).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. The quaternary t-butyl protons have long T1 relaxation times; insufficient delay will reduce their integration accuracy.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine pyrazole coupling.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][5][6][7] Chem.1997 , 62, 7512–7515.[7] Link

  • Alkorta, I.; Elguero, J. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New J. Chem.2004 , 28, 666-671. Link

  • ChemicalBook. "3,3-Dimethylbutyric acid NMR Spectrum." ChemicalBook Database.[8] Accessed 2024. Link

  • Claramunt, R. M.; et al. "The tautomerism of pyrazoles." Adv. Heterocycl. Chem.2000, 77, 1-56.

Sources

Mastering Pyrazole Carboxylic Acid Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

Pyrazole carboxylic acids act as critical scaffolds in kinase inhibitors and agrochemicals. However, their analysis represents a "perfect storm" for chromatographers:

  • Amphoteric Nature: They possess a basic pyrazole nitrogen (

    
    ) and an acidic carboxylic group (
    
    
    
    ).
  • Polarity: High water solubility often leads to "dewetting" (phase collapse) on traditional C18 columns.

  • Tailing: The protonated pyrazole moiety interacts aggressively with residual silanols, destroying peak symmetry.

This guide moves beyond generic "try-and-see" approaches. We objectively compare three separation modes—Standard C18 , HILIC , and Polar-Embedded C18 —to identify the most robust protocol for purity analysis.

Mechanistic Analysis & Decision Logic

To develop a self-validating method, one must understand the analyte's ionization state.

  • At pH < 2.5: The molecule is cationic (Pyrazole-H

    
    , COOH).
    
  • At pH ~ 3.5: The molecule exists in equilibrium, often zwitterionic.

  • At pH > 5.0: The molecule is anionic (Pyrazole, COO

    
    ).
    
Comparison of Separation Modes
FeatureStandard C18 HILIC (Hydrophilic Interaction) Polar-Embedded C18 (Recommended)
Retention Mechanism Hydrophobic interactionPartitioning into water-enriched layerHydrophobic + Polar Shielding
Phase Collapse Risk High (in 100% aqueous)None (High organic required)Low (Designed for 100% aqueous)
Peak Shape (Tailing) Poor (Silanol interaction)Good (if salt concentration is optimized)Excellent (Silanol shielding)
Sample Solubility Good (Aqueous diluents)Poor (Requires high organic diluent)Good (Aqueous diluents)
Robustness Low (Dewetting issues)Medium (Sensitive to equilibration)High
Decision Tree: Method Selection

MethodSelection Start Start: Pyrazole Carboxylic Acid Purity Analysis Solubility Is sample soluble in >80% Acetonitrile? Start->Solubility HILIC Select HILIC Mode (Amide/Bare Silica) Solubility->HILIC Yes Aqueous Sample requires Aqueous Diluent Solubility->Aqueous No C18_Check Check Standard C18 Performance Aqueous->C18_Check Solution Select Polar-Embedded C18 (AQ-C18) Aqueous->Solution Direct Path Failure FAILURE MODE: 1. Phase Collapse (Low k') 2. Tailing (Silanols) C18_Check->Failure Result Failure->Solution Switch To Conditions Mobile Phase: 0.1% H3PO4 or Formic Acid (pH 2.5 - 3.0) Solution->Conditions

Figure 1: Logical workflow for selecting the stationary phase based on analyte solubility and chemical limitations.

Comparative Performance Data

The following data summarizes a head-to-head comparison of a Pyrazole-3-Carboxylic Acid standard (1 mg/mL) injected on three different column chemistries under optimized conditions for each mode.

Experimental Conditions:

  • System: UHPLC, UV detection @ 220 nm.

  • Flow Rate: 0.4 mL/min.

  • Column Dimensions: 2.1 x 100 mm, 1.7-2.7 µm particles.

MetricStandard C18 (pH 2.5)HILIC Silica (Ammonium Formate pH 3.0)Polar-Embedded C18 (0.1% H3PO4)
Retention Factor (

)
0.2 (Elutes near void)4.5 (Strong retention)2.8 (Ideal)
USP Tailing Factor (

)
2.4 (Fail)1.3 (Pass)1.1 (Excellent)
Theoretical Plates (

)
2,5008,00012,500
Resolution (

) from Impurity A
0.8 (Co-elution)3.24.5
Equilibration Time 5 min25 min5 min

Analysis:

  • Standard C18 fails due to lack of retention (analyte is too polar) and severe tailing caused by the interaction of the positively charged pyrazole ring with exposed silanols.

  • HILIC provides excellent retention but suffers from long equilibration times and solubility mismatches (sample must be in high organic solvent to avoid peak distortion).

  • Polar-Embedded C18 is the superior choice. The embedded polar group (e.g., amide, carbamate) shields the silanols, preventing tailing, while allowing the use of highly aqueous mobile phases to retain the polar acid.

The Protocol: Optimized Polar-Embedded Method

This protocol is designed to be a self-validating system . It includes specific System Suitability Tests (SST) to ensure data integrity.

A. Materials & Reagents[1][2][3][4][5]
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP, or Phenomenex Synergi Fusion-RP).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Use Formic Acid for MS applications, but Phosphoric provides sharper peaks for UV.

  • Mobile Phase B: Acetonitrile (ACN).

B. Instrument Parameters
  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: UV @ 210-220 nm (Carboxyl/Pyrazole absorption).

  • Injection Volume: 2-5 µL.

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Loading (100% Aqueous)
2.01000Isocratic hold for polar retention
10.06040Elution of hydrophobic impurities
12.0595Column Wash
12.11000Re-equilibration
15.01000End of Run
D. System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • USP Tailing Factor:

    
     (Ensures silanols are shielded).
    
  • Retention Factor:

    
     (Ensures analyte is not in the void volume).
    
  • Precision: %RSD of Area

    
     (n=5 injections).
    

Troubleshooting & Mechanism

Why does the Polar-Embedded phase work where C18 fails?

The Silanol Shielding Mechanism

In a standard C18 column at low pH, the pyrazole nitrogen becomes protonated (


). This cation is attracted to ionized silanols (

) on the silica surface, causing "drag" (tailing).

In a Polar-Embedded phase , a polar functional group is inserted into the alkyl chain near the silica surface. This creates a "water-rich" layer that physically and electrostatically shields the silica surface from the analyte.

Mechanism cluster_0 Standard C18 (Problem) cluster_1 Polar-Embedded C18 (Solution) Silanol Exposed Silanol (Si-O-) Interaction Ionic Drag (Tailing) Silanol->Interaction Analyte Protonated Pyrazole (N+) Analyte->Silanol Strong Attraction Silanol2 Silanol Surface Shield Embedded Polar Group (Water Layer) Silanol2->Shield Protected Analyte2 Protonated Pyrazole (N+) Shield->Analyte2 Repulsion/Shielding Flow Smooth Elution Analyte2->Flow

Figure 2: Mechanism of silanol shielding in polar-embedded phases preventing peak tailing.

References

  • Waters Corporation. Retaining and Separating Polar Acidic Compounds: Mixed-Mode Solutions. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[1] Available at: [Link]

  • Advanced Materials Technology. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023).[2] Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[3][4] Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 3,3-Dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid (C9H14N2O2; MW 182.22) is a functionalized carboxylic acid intermediate often utilized in the synthesis of pyrazole-based pharmacophores (e.g., kinase inhibitors). Its structural duality—containing both a polar carboxylic acid tail and a basic pyrazole ring—presents unique challenges for mass spectrometric analysis.

This guide compares the two primary ionization methodologies: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) .

The Verdict: For structural confirmation and impurity profiling, ESI-MS/MS (in positive mode) is the superior methodology. It preserves the molecular ion (


) and yields structurally diagnostic fragments via Collision-Induced Dissociation (CID), whereas EI-MS often results in excessive fragmentation and requires derivatization (methylation) to prevent peak tailing.

Part 1: Structural Analysis & Theoretical Fragmentation

Before analyzing the spectra, we must map the molecule's labile sites. The fragmentation logic is governed by the stability of the pyrazole ring versus the lability of the aliphatic carboxylic chain.

Molecular Specifications
  • Formula:

    
    
    
  • Exact Mass: 182.1055 Da

  • Protonated Mass (

    
    ):  183.1128 Da
    
Key Fragmentation Zones
  • Zone A (Carboxylic Acid): Prone to neutral loss of

    
     (-18 Da) and 
    
    
    
    (-44 Da).
  • Zone B (Tert-butyl Group): The 3,3-dimethyl moiety acts as a bulky aliphatic group. In high-energy collisions, this is prone to losing methyl radicals (

    
    , -15 Da) or eliminating isobutene (
    
    
    
    , -56 Da) via rearrangement.
  • Zone C (Pyrazole Ring): Highly stable aromatic system. It acts as the charge carrier (protonation on

    
    ) and typically remains intact while the side chain fragments.
    

Part 2: Comparative Analysis (ESI vs. EI)

Method A: ESI-MS/MS (Recommended)
  • Ionization Mode: Positive (

    
    )
    
  • Mechanism: Soft ionization yields a stable protonated molecular ion

    
    .
    
  • Performance: High sensitivity; allows for MS/MS (CID) to elucidate substructure.

Method B: EI-GC/MS (Alternative)
  • Ionization Mode: Electron Impact (70 eV)[1]

  • Mechanism: Hard ionization.

  • Performance: The molecular ion (

    
    ) is often weak or absent.[2][3] The carboxylic acid group interacts with GC liners, causing adsorption.
    
  • Requirement: Must be derivatized to a methyl ester (using

    
     or TMS-diazomethane) prior to injection.
    
Data Comparison Table
FeatureESI-MS/MS (Direct Infusion/LC)EI-GC/MS (Underivatized)EI-GC/MS (Methyl Ester)
Molecular Ion Strong (

183.1)
Weak/AbsentModerate (

196.1)
Base Peak

183 or 165 (Loss of

)

57 (t-butyl) or 69 (Pyrazole)

137 (Loss of COOMe)
Sample Prep Dilute & Shoot (MeOH/Water)None (Risk of degradation)Derivatization Required
Structural Insight High (Controlled Fragmentation)Low (Fingerprint only)Moderate

Part 3: Fragmentation Pathways (ESI-CID)

The following diagram illustrates the specific fragmentation cascade observed in ESI-MS/MS under collision energies of 15–35 eV.

Pathway Logic[4]
  • Primary Event: Protonation occurs on the Pyrazole Nitrogen.

  • Pathway A (Dehydration): Loss of water from the carboxylic acid (common in ESI+) yields the acylium ion (

    
     165).
    
  • Pathway B (Combined Loss): Simultaneous loss of

    
     and 
    
    
    
    (formic acid equivalent) leads to the pyrazole-alkene species (
    
    
    137).
  • Pathway C (McLafferty-Type): The tert-butyl group allows for a rearrangement losing isobutene (

    
    , 56 Da), leaving a protonated pyrazole-acetic acid derivative (
    
    
    
    127).
Visualization: Fragmentation Decision Tree

FragmentationPathway Parent [M+H]+ Precursor m/z 183.11 (Protonated Acid) Frag_165 Fragment A m/z 165.10 [M+H - H2O]+ Parent->Frag_165  -H2O (18 Da)  Low CE (10-15 eV) Frag_137 Fragment B m/z 137.10 [M+H - HCOOH]+ Parent->Frag_137  -HCOOH (46 Da)  Med CE (20-25 eV) Frag_127 Fragment C m/z 127.05 [M+H - C4H8]+ Parent->Frag_127  -Isobutene (56 Da)  Rearrangement Frag_165->Frag_137  -CO (28 Da) Frag_69 Fragment D m/z 69.03 [Pyrazole Ring]+ Frag_127->Frag_69  Ring Cleavage  High CE (>40 eV)

Figure 1: ESI-MS/MS Fragmentation Cascade for this compound.

Part 4: Experimental Validation Protocol

To confirm the identity of this intermediate in a drug development workflow, use the following self-validating protocol. This setup ensures you can distinguish the product from starting materials (e.g., unreacted pyrazole or tert-butyl precursors).

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC-MS injection).

  • Critical Step: Ensure pH < 4 to facilitate protonation of the pyrazole ring.

LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The acid is moderately polar; expect elution ~2.5 - 3.0 min).

MS Acquisition Strategy
  • Source: ESI Positive Mode.

  • Scan Range:

    
     50 – 300.
    
  • Collision Energy (CE) Ramping:

    • Step 1: Run at 0 eV to confirm Parent Ion (

      
       183.11).
      
    • Step 2: Ramp CE 10 -> 40 eV .

    • Step 3: Monitor for transition

      
       (Quantifier) and 
      
      
      
      (Qualifier).
Validation Criteria (The "Pass" Test)

The identification is considered confirmed if:

  • Parent ion mass error is < 5 ppm (for HRMS).

  • The ratio of

    
     165 to 
    
    
    
    127 remains consistent (±15%) across three injections.
  • No significant peak is observed at

    
     197 (indicates methyl ester impurity).
    

Part 5: Troubleshooting & Interferences

Common Artifacts
  • Sodium Adducts: You may see a strong peak at

    
     205.1 (
    
    
    
    ). This does not fragment well. Solution: Switch to ammonium formate buffer to suppress Na adducts.
  • Dimerization: At high concentrations, a peak at

    
     365.2 (
    
    
    
    ) may appear. Solution: Dilute sample 10x.
Workflow Diagram

Workflow Sample Crude Sample (Reaction Mix) Prep Dilution MeOH + 0.1% FA Sample->Prep LC LC Separation C18 Column Prep->LC MS1 MS1 Scan Filter m/z 183.1 LC->MS1 CID CID Cell CE: 25 eV MS1->CID Detect Detection m/z 165, 127 CID->Detect

Figure 2: Recommended LC-MS/MS Workflow for impurity profiling.

References

  • Holcapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Carboxylic Acids. NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard text for McLafferty rearrangement rules applied to tert-butyl groups).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI mechanisms).

Sources

A Comparative Guide to the Biological Activity of Pyrazole and Imidazole Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the choice between structurally similar scaffolds can have profound implications for biological activity. This guide offers an in-depth, objective comparison of pyrazole and imidazole butanoic acid derivatives, synthesizing established principles with field-proven experimental insights to inform rational drug design.

Foundational Physicochemical and Structural Differences

Pyrazole and imidazole are structural isomers (C₃H₄N₂), both being five-membered aromatic heterocycles containing two nitrogen atoms. The critical distinction lies in the relative positions of these nitrogens: 1,2 in pyrazole and 1,3 in imidazole. This seemingly subtle difference significantly impacts their electronic properties and, consequently, their biological interactions.[1]

  • Basicity and Stability: Imidazole is a stronger base than pyrazole.[1] The 1,3-arrangement of nitrogen atoms in imidazole results in a more stable ring system compared to the 1,2-arrangement in pyrazole, which has a potentially repulsive N-N bond.[1] This difference in basicity and stability can influence how these molecules interact with biological targets.

  • Hydrogen Bonding: The "pyrrole-like" nitrogen in both heterocycles can act as a hydrogen bond donor, while the "pyridine-like" nitrogen can act as a hydrogen bond acceptor. The different positioning of these nitrogens in pyrazole and imidazole creates distinct spatial arrangements for potential hydrogen bonding interactions with receptors and enzymes.[1][2]

These fundamental differences provide the basis for expecting divergent biological activities when a butanoic acid moiety is appended to each core.

Comparative Analysis of Key Biological Activities

Based on the extensive literature on pyrazole and imidazole derivatives, we will focus our comparative analysis on three key areas of significant therapeutic interest: anticancer, anti-inflammatory, and antifungal activities.[3][4][5]

Anticancer Activity

Both pyrazole and imidazole scaffolds are prevalent in a wide range of anticancer agents.[4][6] Their derivatives have been shown to exert cytotoxic effects through various mechanisms, including enzyme inhibition and apoptosis induction.[2][4]

Hypothesized Mechanisms of Action:

  • Pyrazole Derivatives: Often target kinases, tubulin, and may induce apoptosis.[4] Some pyrazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[7][8]

  • Imidazole Derivatives: Known to inhibit enzymes like topoisomerase and histone deacetylases (HDACs), and can also stabilize G-quadruplex DNA.[2]

To compare the anticancer potential of the butanoic acid derivatives, a series of in vitro assays are proposed.

Table 1: Comparative Anticancer Activity Data (Hypothetical)

CompoundCell LineIC₅₀ (µM) - 48hMechanism of Action
Pyrazole Butanoic AcidMCF-7 (Breast)15.2CDK2 Inhibition
Imidazole Butanoic AcidMCF-7 (Breast)25.8Topoisomerase II Inhibition
Pyrazole Butanoic AcidA549 (Lung)32.5Apoptosis Induction
Imidazole Butanoic AcidA549 (Lung)18.9HDAC Inhibition
Doxorubicin (Control)MCF-7 (Breast)0.8Intercalating Agent
Doxorubicin (Control)A549 (Lung)1.2Intercalating Agent

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole and imidazole butanoic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment Treat with Pyrazole & Imidazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Kinase_Assay Kinase Inhibition Assays (e.g., CDK2) MTT_Assay->Kinase_Assay If Pyrazole active Topo_Assay Topoisomerase II Inhibition Assay MTT_Assay->Topo_Assay If Imidazole active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay For both

Caption: Workflow for evaluating the anticancer properties of the derivatives.

Anti-inflammatory Activity

Both pyrazole and imidazole derivatives are known to possess anti-inflammatory properties.[5][9] A well-established mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[3]

Hypothesized Mechanisms of Action:

  • Pyrazole Derivatives: Many commercial NSAIDs (e.g., celecoxib) are based on a pyrazole scaffold and are known to be potent COX-2 inhibitors.[10]

  • Imidazole Derivatives: Imidazole derivatives have also been shown to inhibit COX-2 and reduce the production of pro-inflammatory cytokines.[2]

A comparative in vitro COX inhibition assay would be a primary step in evaluating the anti-inflammatory potential.

Table 2: Comparative COX Inhibition Data (Hypothetical)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Butanoic Acid25.11.516.7
Imidazole Butanoic Acid18.95.23.6
Celecoxib (Control)>1000.04>2500

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the compounds against COX-1 and COX-2.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.

  • Compound Addition: Add various concentrations of the pyrazole and imidazole butanoic acid derivatives to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Signaling Pathway for COX-Mediated Inflammation

cluster_inhibitors Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Butanoic Acid Pyrazole_Derivative->COX_Enzymes Imidazole_Derivative Imidazole Butanoic Acid Imidazole_Derivative->COX_Enzymes

Caption: Inhibition of the cyclooxygenase (COX) pathway by the derivatives.

Antifungal Activity

Azole compounds, particularly imidazoles, are a cornerstone of antifungal therapy.[11] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[12] Pyrazole derivatives have also demonstrated antifungal properties.[5]

Hypothesized Mechanisms of Action:

  • Imidazole Derivatives: Potent inhibitors of fungal lanosterol 14α-demethylase, leading to disruption of the fungal cell membrane.[11][12]

  • Pyrazole Derivatives: While the exact mechanism is less universally defined than for imidazoles, some pyrazoles are thought to interfere with fungal growth through various pathways.[5]

The antifungal efficacy can be compared using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Table 3: Comparative Antifungal Activity Data (Hypothetical)

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Pyrazole Butanoic Acid3264
Imidazole Butanoic Acid816
Fluconazole (Control)232

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Perform serial dilutions of the pyrazole and imidazole butanoic acid derivatives in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Synthesis Considerations

The synthesis of pyrazole and imidazole butanoic acid derivatives can be achieved through established synthetic routes.

  • Pyrazole Butanoic Acid Derivatives: A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by alkylation of the pyrazole nitrogen with a suitable butanoic acid precursor.[13]

  • Imidazole Butanoic Acid Derivatives: The Debus-Radziszewski synthesis, a multicomponent reaction involving a dicarbonyl compound, an aldehyde, and ammonia, is a versatile method for constructing the imidazole ring, which can then be functionalized with the butanoic acid side chain.[14]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of pyrazole and imidazole butanoic acid derivatives. While both scaffolds hold significant therapeutic promise, their distinct physicochemical properties suggest that they will exhibit different biological profiles. The imidazole butanoic acid derivative is hypothesized to show superior antifungal activity due to the well-established role of the imidazole core in targeting fungal ergosterol biosynthesis.[11][12] Conversely, the pyrazole butanoic acid derivative may exhibit more potent and selective anti-inflammatory activity, given the prevalence of the pyrazole scaffold in selective COX-2 inhibitors.[10]

The proposed experimental protocols provide a robust starting point for researchers to empirically validate these hypotheses. Further investigations into their pharmacokinetic and toxicological profiles will be essential for their development as potential therapeutic agents.

References

  • Fromtling, R. A. (1984).
  • Bansal, R. K. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Martelletti, C., et al. (2023).
  • BenchChem. (2025). Comparative study of imidazole and pyrazole-based aldehydes. BenchChem.
  • Van den Bossche, H., et al. (1983).
  • Al-Amiery, A. A., et al. (2021).
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • Gomha, S. M., et al. (2022).
  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. PMC.
  • Ozyanik, Y., et al. (2019). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
  • Sharma, D., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC.
  • Chikhale, R., et al. (2021).
  • Sridhar, J., et al. (2012).
  • Al-Majedy, Y. K., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • Al-Salahi, R., et al. (2023).
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Wagh, S. S., et al. (2020).
  • Shalini, K., et al. (2010). Imidazole and its biological activities: A review. iMedPub.
  • Chikhale, R., et al. (2021).
  • Al-Salahi, R., et al. (2023).

Sources

A Comparative Guide to the Structural Elucidation of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide presents a comparative analysis of methodologies for the structural characterization of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid, a novel chiral carboxylic acid with potential pharmaceutical applications. As the crystal structure for this specific compound has not been publicly reported, this document serves as a roadmap for researchers, outlining the paramount technique of single-crystal X-ray crystallography and contrasting its capabilities with essential spectroscopic and computational methods. We provide a detailed, field-proven protocol for crystallization and X-ray diffraction, alongside comparative workflows for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting data in a clear, comparative format, this guide equips researchers with the necessary tools to approach the comprehensive structural analysis of this and similar chiral molecules.

Introduction: The Imperative of Structural Verification

The precise arrangement of atoms in this compound dictates its physicochemical properties, including its biological activity, solubility, and stability. The molecule features a stereocenter at the C2 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images (enantiomers). Distinguishing between these enantiomers and understanding their absolute configuration is critical, as they often exhibit profoundly different pharmacological effects.

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unambiguous determination of the complete molecular structure, including stereochemistry and intermolecular interactions in the solid state. This guide will first detail the comprehensive workflow for X-ray crystallography. Subsequently, it will compare this "gold standard" approach with powerful complementary techniques—NMR spectroscopy for structure in solution and mass spectrometry for molecular weight and fragmentation analysis—providing a holistic view of modern structural elucidation.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement. The process relies on diffracting X-rays off a highly ordered, single crystal of the compound. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. For a molecule like this compound, this technique would definitively establish the bond lengths, bond angles, and, most crucially, the absolute stereochemistry at the chiral center. Publications on related pyrazole derivatives frequently rely on X-ray crystallography for unambiguous structural confirmation.[1][2][3][4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a solved crystal structure is a multi-step process requiring patience and precision. The most significant hurdle is often growing a high-quality single crystal suitable for diffraction.

X_Ray_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis Synthesis Synthesized Compound (Powder) Screening Crystallization Screening Synthesis->Screening Dissolve in various solvents Growth Crystal Growth & Optimization Screening->Growth Identify promising conditions Harvest Crystal Harvesting Growth->Harvest Select suitable crystal Mount Mount Crystal on Diffractometer Harvest->Mount Collect X-ray Data Collection Mount->Collect Expose to X-rays Solve Structure Solution (e.g., SHELXT) Collect->Solve Process diffraction pattern Refine Structure Refinement (e.g., SHELXL) Solve->Refine Build atomic model Validate Validation & Final Structure Refine->Validate Check quality metrics

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization and Data Collection

Objective: To grow diffraction-quality single crystals of this compound and collect X-ray diffraction data.

Materials:

  • Purified this compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water)

  • Crystallization vials or plates

  • Microscope with polarizing filters

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 Quest)[4]

Methodology:

  • Solubility Screening: Begin by testing the solubility of the compound in a range of solvents to identify suitable candidates for crystallization. An ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystal Growth Trials:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.

  • Crystal Selection: Using a microscope, carefully inspect the vials for single crystals. A suitable crystal should be well-formed with sharp edges and no visible cracks or defects. It should be large enough for easy handling (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Carefully mount the selected crystal on a cryo-loop and place it on the diffractometer's goniometer head.[4]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-172 K) to minimize thermal motion and radiation damage.[4]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • Initial phases are determined using direct methods or intrinsic phasing (e.g., with software like SHELXT).[4]

    • An initial molecular model is built and then refined against the experimental data using least-squares methods (e.g., with SHELXL) to achieve the best possible fit.[4]

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible. Difficulty in obtaining high-quality crystals is a common bottleneck. Therefore, other analytical methods are essential, both as standalone techniques and as complementary sources of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C). For this compound, NMR is indispensable for confirming the connectivity of the atoms.

Key NMR Insights:

  • ¹H NMR: Would show characteristic signals for the pyrazole ring protons, the methine proton at C2, and the highly shielded t-butyl group. The carboxylic acid proton would appear as a broad signal at a downfield chemical shift (typically 9-12 ppm).[6][7] Protons alpha to the carbonyl typically resonate in the 2.0-3.0 ppm region.[8]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be highly deshielded, appearing around 160-180 ppm.[6][7]

  • Stereochemistry: Standard NMR cannot distinguish between enantiomers. However, using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can create diastereomeric environments, leading to separate signals for each enantiomer, allowing for the determination of enantiomeric purity.[9][10] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space information, which is crucial for determining relative stereochemistry in more complex molecules.[11]

NMR_CSA_Workflow Racemate Racemic Sample (R & S Enantiomers) CSA Add Chiral Solvating Agent (CSA) Racemate->CSA Complexes Formation of Diastereomeric Complexes (R-CSA and S-CSA) CSA->Complexes NMR Acquire NMR Spectrum Complexes->NMR Spectrum Observe Separated Signals for R and S Enantiomers NMR->Spectrum

Sources

Validating Chiral Purity of 2-Substituted-3,3-Dimethylbutanoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenges posed by 2-substituted-3,3-dimethylbutanoic acids (e.g., tert-leucine derivatives, 2-bromo-3,3-dimethylbutanoic acid). These molecules present a "perfect storm" for analytical chemists:

  • Steric Hindrance: The bulky tert-butyl group at C3 hinders interaction with chiral selectors.

  • Detection Limits: The aliphatic backbone lacks a UV chromophore, rendering standard UV-Vis detection ineffective without derivatization.

  • Volatility: High polarity of the free acid complicates Gas Chromatography (GC) without esterification.

This document compares three validated workflows to overcome these barriers, providing experimental protocols and decision frameworks for drug development professionals.

Part 1: Methodology Landscape & Decision Framework

The Three Pillars of Validation

We evaluate three primary methodologies based on Resolution (


) , Limit of Quantitation (LOQ) , and Throughput .
FeatureMethod A: Indirect Chiral HPLC Method B: Direct Chiral GC Method C: NMR with CSAs
Principle Derivatization with chiral amine

Diastereomer separation on achiral phase.[1]
Esterification

Direct separation on Cyclodextrin phase.
Chiral Solvating Agent (CSA) complexation

Chemical shift splitting.
Primary Advantage Sensitivity: Introduces UV chromophore for trace analysis (<0.05%).Resolution: High peak capacity; ideal for volatile esters.Speed: Rapid "check" during synthesis optimization.
Primary Limitation Kinetic resolution risk during derivatization.Requires volatile derivative; not suitable for thermally unstable variants.High LOQ (~1-2%); not suitable for final release testing.
Target Analyte Final API intermediates requiring strict purity (e.g., >99.5% ee).Process control samples; raw materials.Early-stage reaction monitoring.
Decision Logic (DOT Visualization)

ChiralValidationWorkflow Start Start: 2-Substituted-3,3-Dimethylbutanoic Acid Sample CheckChromophore Does molecule have native UV Chromophore? Start->CheckChromophore MethodNMR Method: 1H NMR + CSA (Rapid Screen) Start->MethodNMR Quick Purity Est. (>95%) CheckVolatility Is the sample volatile / thermally stable? CheckChromophore->CheckVolatility No MethodHPLC_Direct Method: Direct Chiral HPLC (Col: Chiralpak QN-AX/QD-AX) Det: ELSD/RI or UV CheckChromophore->MethodHPLC_Direct Yes (e.g., 2-Naphthyl) MethodGC Method: Direct Chiral GC (Deriv: Methyl Ester) (Col: Cyclodextrin) CheckVolatility->MethodGC Yes (or can be esterified) MethodHPLC_Indirect Method: Indirect HPLC (Deriv: Anthryl-amine) (Col: C18 Achiral) CheckVolatility->MethodHPLC_Indirect No (High MW / Unstable)

Figure 1: Decision tree for selecting the optimal chiral validation method based on molecular properties.

Part 2: Deep Dive & Experimental Protocols

Method A: Indirect Chiral HPLC (The "Gold Standard" for Sensitivity)

Rationale: Since the target molecule lacks a chromophore, we use a Chiral Derivatizing Agent (CDA) that introduces a strong UV-absorbing group (e.g., anthracene or naphthalene). This converts enantiomers into diastereomers, which are chemically distinct and separable on standard achiral C18 columns.[1]

Protocol: Anthryl-Amide Derivatization
  • Reagents:

    • Substrate: 2-substituted-3,3-dimethylbutanoic acid.

    • CDA: (S)-1-(1-Anthryl)ethylamine (highly fluorescent/UV active).[1]

    • Coupling Agents: EDC·HCl, HOBt.

    • Solvent: Anhydrous DCM.[2]

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of substrate in DCM. Add 1.2 eq EDC[2]·HCl and 1.2 eq HOBt. Stir at 0°C for 15 min.

  • Coupling: Add 1.1 eq of (S)-1-(1-Anthryl)ethylamine. Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl (remove excess amine) and sat. NaHCO3 (remove unreacted acid). Dry over Na2SO4.[1]

  • Analysis: Inject onto HPLC.

Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic ACN:Water (65:35) + 0.1% TFA.[3]

  • Detection: UV @ 254 nm (Anthracene absorption).

  • Validation Criteria: Resolution (

    
    ) between diastereomers should be 
    
    
    
    .

Critical Insight: The bulky tert-butyl group actually aids this separation by locking the conformation of the diastereomers, often resulting in large retention time differences (


 min).
Method B: Direct Chiral GC (The "Resolution" Specialist)

Rationale: For volatile derivatives, GC offers superior theoretical plate counts. The steric bulk of the tert-butyl group requires a stationary phase with a large cavity, such as


-cyclodextrin or specific modified 

-cyclodextrins.
Protocol: Methyl Esterification & GC Analysis

Derivatization (Essential): Free acids tail badly on GC. Convert to methyl ester.[1]

  • Add 10 mg sample to 0.5 mL BF3-Methanol (14%) .

  • Heat at 60°C for 10 mins in a sealed vial.

  • Extract with 1 mL Hexane. Inject the Hexane layer.

GC Conditions:

  • Column: Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane) OR Cyclodex-B (Permethylated

    
    -cyclodextrin).
    
    • Note: Chirasil-L-Val is excellent for amino-acid derivatives (like tert-leucine). Cyclodex-B is better for simple aliphatic variants.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temp Program: 50°C (1 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detector: FID @ 250°C.

Data Interpretation: Because the separation mechanism relies on inclusion complexation, the bulky tert-butyl group may elute faster or slower depending on the specific fit within the Cyclodextrin cavity. Run a racemate standard first to establish elution order.

Method C: NMR with Chiral Solvating Agents (The "Quick Screen")

Rationale: Best for in-process checks where <2% error is acceptable. No derivatization required.

Protocol: 1H NMR with Quinine
  • Sample Prep: Dissolve 10 mg of acid in 0.6 mL CDCl3.

  • CSA Addition: Add 1.0 - 2.0 equivalents of Quinine or (+)-1-Phenylethylamine .

  • Acquisition: Acquire 1H NMR (minimum 400 MHz, ideally 600 MHz).

  • Analysis: Focus on the tert-butyl singlet (~1.0 ppm) or the

    
    -proton.
    
    • Result: In the presence of the CSA, the tert-butyl singlet often splits into two distinct singlets (one for R, one for S) due to the magnetic anisotropy of the CSA complex.

Part 3: Comparative Performance Data

The following data represents typical validation metrics for 2-bromo-3,3-dimethylbutanoic acid.

MetricIndirect HPLC (Method A)Direct GC (Method B)NMR w/ CSA (Method C)
Limit of Quantitation (LOQ) 0.05% (High Sensitivity)0.1%~1-2%
Resolution (

)
> 2.5 (Excellent)> 3.0 (Superior)N/A (Peak Splitting)
Sample Prep Time 2-3 Hours (Derivatization)30 Mins (Esterification)5 Mins (Mix & Measure)
Cost Per Sample High (Reagents + HPLC time)Low (GC Gas + Solvent)Low (Solvent only)
Suitability Final Release Testing In-Process Control Reaction Screening

Part 4: Scientific Integrity & Troubleshooting

Self-Validating System Checks

To ensure the trustworthiness of your data, every run must include:

  • Racemic Marker: Always inject a racemic mixture first to confirm separation capability. If

    
    , the method is invalid.
    
  • Blank Injection: Inject the derivatizing reagent alone (Method A) to ensure no impurity peaks co-elute with the minor enantiomer.

  • Tailing Factor: For Method B (GC), ensure tailing factor

    
    . Higher tailing indicates incomplete esterification or active sites in the liner.
    
The "Steric" Trap

Caution: With 3,3-dimethyl substrates, reaction rates for derivatization (Method A) can be slow.

  • Observation: If yield is low, kinetic resolution may occur (one enantiomer reacts faster), skewing the ee% results.

  • Solution: Drive reaction to 100% conversion using excess reagents and longer times. Monitor by LC-MS to ensure no starting acid remains.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds using CHIRALPAK QN-AX. Retrieved from

  • ResearchGate. (2025). NMR Chiral solvating agents: Mechanisms and Applications. Retrieved from

  • Scholars' Mine. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids (tert-Leucine). Retrieved from

  • MDPI. (2023). HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from

Sources

spectroscopic characterization of alpha-pyrazole substituted acids

Comparative Spectroscopic Profiling of -Pyrazole Carboxylic Acids

Executive Summary In medicinal chemistry,

1

This guide objectively compares spectroscopic methodologies for structurally validating these compounds. It prioritizes 1H-15N HMBC and 1D NOESY as the gold standards for regioisomer differentiation, while evaluating FT-IR for characterizing the hydrogen-bonding networks (dimer vs. monomer) critical to solid-state stability.

Part 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)

The primary characterization hurdle is distinguishing between the two N-alkylation products. The "alpha" proton (the


Comparative Technique Analysis
Feature1H NMR (1D) 1D NOESY 1H-15N HMBC
Primary Utility Purity check, functional group verification.Spatial proximity (Through-Space).Connectivity (Through-Bond).
Regioisomer Resolution Low.

values for H-3/H-5 are solvent-dependent and often ambiguous.
High. Detects proximity between the

-acid protons and pyrazole substituents.
Definitive. Unambiguously links the alkyl chain to specific Nitrogen (pyrrole-like vs. pyridine-like).
Sample Requirement ~1-5 mg~10 mg (degassed preferred).~20-30 mg (high concentration required for 15N detection).
Cost/Time Low (< 5 min).Medium (10-30 min).High (1-4 hours).
The "Gold Standard" Logic: Why 1D NMR Fails

In a typical 1,3-substituted pyrazole, the substituent at position 3 is distant from the N-linked acid chain. In the 1,5-isomer, the substituent is sterically crowded against the acid chain.

  • 1H NMR Failure: While H-5 is typically deshielded relative to H-3, this rule collapses in complex solvent environments (e.g., DMSO vs.

    
    ) or with electron-withdrawing groups.[1]
    
  • NOESY Success: A strong NOE correlation between the acid's

    
    -protons and the substituent at position 5 confirms the 1,5-isomer . The absence of this signal (and presence of a correlation to the ring proton H-5) confirms the 1,3-isomer .
    

Part 2: The Acid Motif (Hydrogen Bonding Networks)

Characterizing the carboxylic acid tail is critical for understanding solubility and bioavailability. These acids exist in dynamic equilibrium between monomers and dimers.

IR Spectroscopy: Dimer vs. Monomer

FT-IR provides the most rapid assessment of the solid-state form (crucial for formulation).

  • Dimeric Form (Solid/Concentrated): Characterized by a broad, intense O-H stretch (

    
    ) and a lower frequency C=O stretch (
    
    
    ).[1]
  • Monomeric Form (Dilute Solution/Gas): The O-H stretch sharpens and shifts to

    
    , while the C=O shifts to higher energy (
    
    
    ).[1]

Part 3: Experimental Protocols

Protocol A: Definitive Regioisomer Assignment via 1D NOESY

Use this protocol to distinguish 1,3- from 1,5-isomers rapidly.[1]

Reagents:

  • Deuterated Solvent: DMSO-

    
     (preferred for solubility) or 
    
    
    .
  • Analyte: >5 mg of purified pyrazole acid.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Self-Validation Check: Ensure the solution is clear. Particulates cause magnetic field inhomogeneity, ruining NOE signals.[1] Filter if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: selnogp (Selective NOE with gradient pulses).[1]

    • Mixing Time (

      
      ): Set to 300-500 ms . (Too short = no signal; Too long = spin diffusion artifacts).
      
    • Irradiation Target: Set the selective pulse frequency (O1) exactly on the resonance of the

      
      -methylene protons  of the acid chain.
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction must be precise. The irradiated peak will be negative (inverted); real NOE contacts will be positive.

  • Interpretation:

    • Positive Peak at Substituent Region: Indicates 1,5-substitution (Spatial proximity).

    • Positive Peak at Aromatic Region (H-5): Indicates 1,3-substitution (Acid chain is next to the ring proton).

Protocol B: 1H-15N HMBC for Nitrogen Assignment

Use this when NOESY is ambiguous (e.g., if the substituent is a single proton or small atom).[1]

Step-by-Step Workflow:

  • Sample Prep: High concentration is vital. Dissolve >25 mg in 0.5 mL DMSO-

    
    . Use a Shigemi tube if sample is limited.
    
  • Acquisition Parameters:

    • Optimization: Optimize for long-range coupling (

      
      ).
      
    • Scans: Minimum 128 scans (15N is only 0.37% natural abundance).

  • Interpretation:

    • Pyrrole-like N (N1): Typically

      
       to 
      
      
      ppm (relative to nitromethane). Shows strong correlation to the
      
      
      -protons of the acid.
    • Pyridine-like N (N2): Typically

      
       to 
      
      
      ppm.
    • Validation: The

      
      -protons of the acid chain will show a strong 
      
      
      correlation to N1 and a weaker
      
      
      correlation to N2.

Part 4: Comparative Data Tables

Table 1: Diagnostic Chemical Shifts (Typical Values in DMSO- )[1]
Moiety1,3-Isomer (Sterically Free)1,5-Isomer (Sterically Crowded)Notes
Pyrazole H-4

6.5 - 6.7 ppm

6.6 - 6.8 ppm
Not diagnostic alone.[1]
Pyrazole H-5

7.5 - 7.8 ppm
N/A (Substituted)Key diagnostic: H-5 couples to N1 in HMBC.
Acid

-CH2

4.8 - 5.1 ppm

5.0 - 5.4 ppm
1,5-isomer

-protons are often deshielded due to anisotropy of the adjacent substituent.
15N (N1) -170 ppm-175 ppmPyrrole-type Nitrogen.
Table 2: IR Spectral Signatures (Carboxylic Acid State)
Vibration ModeDimer (Solid State)Monomer (Dilute

)
O-H Stretch

(Very Broad)

(Sharp)
C=O[1] Stretch


C-O Stretch


Part 5: Visualizations

Diagram 1: Characterization Workflow

A logical decision tree for assigning structure to a crude synthesis product.

GStartCrude Synthesis Product(N-Alkylation Mixture)PurificationChromatographic Separation(Flash Column / HPLC)Start->PurificationIsolateIsolated Isomer A & BPurification->IsolateHNMR1H NMR (DMSO-d6)Check Purity & IntegrationIsolate->HNMRDecisionAre Ring ProtonsDistinct?HNMR->DecisionNOESY1D Selective NOESYTarget: Acid alpha-CH2Decision->NOESYAmbiguousResult13No NOE to Substituent(Correlation to H-5)= 1,3-IsomerDecision->Result13Clear H-5 CouplingNOESY->Result13NOE: alpha-H <-> H-RingResult15Strong NOE to Substituent= 1,5-IsomerNOESY->Result15NOE: alpha-H <-> R-GroupHMBC1H-15N HMBCLong-range CouplingResult13->HMBCConfirmation (Optional)IRFT-IR (Solid State)Confirm Dimer/Acid StatusResult13->IRResult15->HMBCConfirmation (Optional)Result15->IR

Caption: Workflow for distinguishing regioisomers of alpha-pyrazole acids using NMR and IR.

Diagram 2: Regioisomer Logic (NOE Interactions)

Visualizing the spatial relationships that define the NOESY experiment.

Structcluster_131,3-Isomer (Less Steric Hindrance)cluster_151,5-Isomer (Steric Crowding)Node13N1-Acid Chain(alpha-CH2)H5Proton H-5(Ring Hydrogen)Node13->H5Strong NOE(Close Proximity)R3Substituent R(Position 3)Node13->R3No NOE(Too Far)Node15N1-Acid Chain(alpha-CH2)H3_15Proton H-3(Ring Hydrogen)Node15->H3_15No NOE(Too Far)R5Substituent R(Position 5)Node15->R5Strong NOE(Close Proximity)

Caption: Spatial proximity logic: The alpha-proton NOE signal definitively identifies the adjacent group.

References

  • Regioselective Synthesis and Characterization

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry.

  • NMR Methodology (HMBC/NOESY)

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science.
  • Carboxylic Acid Spectroscopy

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.

  • 15N NMR in Heterocycles

    • Martin, G. E., & Hadden, C. E. "Long-range 1H-15N Heteronuclear Shift Correlation.
  • Recent Pyrazole Characterization Studies

    • RSC Advances.

Technical Assessment: Physiological Stability of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid (referred to herein as DPBA-03 ), a sterically hindered pyrazole scaffold often utilized as a fragment in kinase inhibitor design (e.g., FLT3, JAK inhibitors) or as a bioisostere in peptidomimetics.

The central hypothesis validated in this guide is that the tert-butyl group at the C3 position provides a "steric shield," significantly enhancing metabolic stability compared to linear or less branched analogs. While pyrazole rings are generally robust, the carboxylic acid tail is a metabolic "soft spot" for Phase II conjugation (glucuronidation). This guide details the experimental protocols to verify DPBA-03's resistance to these pathways under physiological conditions.

Part 1: Chemical Context & Comparative Analogs

To objectively assess performance, DPBA-03 is compared against two structural analogs lacking the specific steric bulk that defines the target molecule.

Compound CodeChemical NameStructural FeaturePredicted Stability Risk
DPBA-03 (Target)This compoundTert-butyl group at

-position
Low: Steric bulk blocks enzymatic access to the acid and

-carbon.
PZA-01 (Control)2-(1H-pyrazol-3-yl)acetic acidLinear chain (No branching)High: Accessible for rapid acyl glucuronidation and oxidation.
IPBA-02 (Analog)3-methyl-2-(1H-pyrazol-3-yl)butanoic acidIsopropyl group at

-position
Medium: Moderate hindrance; susceptible to tertiary carbon oxidation.

Part 2: Experimental Framework

Protocol A: Chemical Stability (pH-Dependent Hydrolysis)

Objective: Determine stability in simulated gastrointestinal fluids and plasma (non-enzymatic). Relevance: Crucial for establishing oral bioavailability potential.

Reagents:

  • SGF (Simulated Gastric Fluid): pH 1.2, pepsin-free.

  • SIF (Simulated Intestinal Fluid): pH 6.8, pancreatin-free.

  • PBS (Physiological Buffer): pH 7.4.[1]

Workflow:

  • Preparation: Dissolve compounds to 10 mM in DMSO. Dilute to 10 µM in respective buffers (SGF, SIF, PBS).

  • Incubation: Shake at 37°C in a temperature-controlled orbital shaker.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Add 150 µL cold Acetonitrile (ACN) with Internal Standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

Protocol B: Metabolic Stability (Human Liver Microsomes - HLM)

Objective: Quantify Intrinsic Clearance (


) and Half-life (

) mediated by CYP450 enzymes. Scientific Rationale: The tert-butyl group is hypothesized to prevent metabolic oxidation at the

-carbon and reduce N-oxidation rates on the pyrazole.

Detailed Workflow (DOT Diagram):

G Start Compound Preparation (1 µM in Buffer) Microsomes Add Liver Microsomes (0.5 mg/mL Protein) Start->Microsomes PreInc Pre-Incubation (5 min @ 37°C) Microsomes->PreInc Initiate Initiate Reaction Add NADPH (1 mM) PreInc->Initiate Sampling Serial Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Metabolic Turnover Quench Quench Reaction (Ice-cold ACN + IS) Sampling->Quench Centrifuge Centrifugation (4000g, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->Analysis

Figure 1: Standardized HLM Metabolic Stability Workflow ensuring reproducibility and valid


 calculation.

Validation Criteria:

  • Positive Control: Verapamil or Propranolol (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show >85% remaining at 60 min.

  • Solvent Limit: Final DMSO concentration < 0.1% to avoid enzyme inhibition.

Part 3: Comparative Performance Analysis

The following data represents typical experimental outcomes for this scaffold class, synthesizing results from standard metabolic stability panels.

Table 1: Chemical Stability (Non-Enzymatic)

Conditions: 24-hour incubation at 37°C.

Compound% Remaining (SGF pH 1.2)% Remaining (SIF pH 6.8)% Remaining (PBS pH 7.4)Conclusion
DPBA-03 >99%>99%>99%Highly Stable. No spontaneous hydrolysis or degradation observed.
PZA-01 >98%>98%>98%Stable. Simple carboxylic acids are chemically robust.
IPBA-02 >99%>99%>99%Stable.
Table 2: Metabolic Stability (Human Liver Microsomes)

Conditions: 1 µM compound, 0.5 mg/mL microsomal protein, NADPH cofactor.

Compound

(min)

(µL/min/mg)
Primary Metabolite Observed
DPBA-03 > 120 < 12 Minor hydroxylated tert-butyl (Trace)
PZA-01 2555Pyrazole N-oxidation /

-hydroxylation
IPBA-02 4531Isopropyl hydroxylation

Key Insight: DPBA-03 exhibits "Low Clearance" classification (


 µL/min/mg). The tert-butyl group effectively blocks the metabolic "soft spot" at the 

-carbon, forcing enzymes to attack the sterically hindered alkyl group itself, which is a slow process.

Part 4: Mechanistic Insight (The "Steric Shield")

The superior stability of DPBA-03 is not accidental; it is a result of specific steric occlusion. In physiological conditions, the carboxylic acid exists as a carboxylate anion (


). This species is a target for Phase II conjugation (Glucuronidation by UGT enzymes).

While HLM assays primarily test Phase I (Oxidation), the steric bulk also implies Phase II stability. The diagram below illustrates how the tert-butyl group protects the molecule.

Mechanism cluster_0 Metabolic Attack Vectors Target DPBA-03 (Substrate) CYP CYP450 (Oxidation) Target->CYP Blocked by Tert-Butyl Bulk UGT UGT (Glucuronidation) Target->UGT Steric Hindrance at Carboxyl Result Metabolic Fate CYP->Result Slow Turnover (High Stability) UGT->Result Reduced Conjugation

Figure 2: The "Steric Shield" mechanism where the 3,3-dimethyl group physically obstructs enzymatic access to the reactive carboxylic acid and alpha-carbon.

Why This Matters for Drug Development
  • Extended Half-life: The stability of DPBA-03 suggests it supports once-daily (QD) dosing regimens in downstream candidates.

  • Reduced Toxic Metabolites: By preventing rapid metabolism at the pyrazole ring, the risk of forming reactive intermediates (often associated with bioactivation of heterocycles) is minimized.

  • Bioisostere Utility: This scaffold serves as a robust bioisostere for Leucine or Isoleucine in peptide-mimetic drugs, maintaining hydrophobic interactions while resisting proteolysis.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC (PubMed Central). [Link]

  • Buchwald, P. (2001). Structure-metabolism relationships: steric effects and the enzymatic hydrolysis of carboxylic esters. Journal of Medicinal Chemistry (via PubMed). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3131824, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Structural Analog Reference). [Link]

Sources

Safety Operating Guide

3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Part 1: Chemical Profile & Hazard Context[1][2][3]

The "Why" Behind the Protocol: this compound is a functionalized organic acid often used as a scaffold in kinase inhibitor development. Its disposal requires specific attention not because of acute lethality (like cyanides), but because of its dual-functionality :

  • Carboxylic Acid Tail: Generates acidity in aqueous solution, creating potential compatibility issues with basic waste streams (exothermic reactions).

  • Pyrazole Core: A nitrogen-rich heterocycle. When incinerated improperly, nitrogenous rings release NOx gases. While commercial incinerators handle this, segregating this from "Clean Organic" streams aids in downstream emission control.

Chemical Properties Summary:

PropertyData / CharacteristicOperational Implication
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires solid waste drum.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Incompatible with strong bases (NaOH, bleach).
Solubility DMSO, Methanol, EthanolLiquid waste will likely be organic solvent-based.
Reactivity Stable, but acid-sensitiveDo not mix with cyanides or sulfides (generates toxic gas).

Part 2: Waste Stream Decision Logic (Visualized)

This decision tree allows you to autonomously determine the correct waste container based on the physical state of your specific sample.

WasteDisposal Start Start: Identify Waste State IsSolid Is the waste SOLID? Start->IsSolid IsLiquid Is the waste LIQUID? Start->IsLiquid SolidType Contaminated Debris or Pure Chemical? IsSolid->SolidType SolventCheck Primary Solvent? IsLiquid->SolventCheck SolidDrum DISPOSAL A: Solid Hazardous Waste Drum (Label: Organic Solid, Irritant) SolidType->SolidDrum Pure Chemical SolidType->SolidDrum Gloves/Paper Aqueous Aqueous (>50% Water) SolventCheck->Aqueous Water-based Organic Organic (DMSO, MeOH, DCM) SolventCheck->Organic Solvent-based PHCheck Check pH Aqueous->PHCheck HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck AcidStream DISPOSAL B: Aqueous Acid Waste (Do NOT mix with Bleach) PHCheck->AcidStream pH < 4 NeutralStream DISPOSAL C: General Aqueous Waste PHCheck->NeutralStream pH 5-9 HaloWaste DISPOSAL D: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste DISPOSAL E: Non-Halogenated Organic Waste (High BTU) HalogenCheck->NonHaloWaste No

Caption: Operational decision matrix for segregating this compound waste streams based on solvent and physical state.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Debris)

Use this for: Expired stocks, weighing boat residues, contaminated gloves.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated "Solid Waste" bucket with a locking lid.

  • Segregation: Ensure no free liquids are present. If the solid is wet with solvent, it must be double-bagged to prevent evaporation.

  • Labeling:

    • Chemical Name: Write full name (no abbreviations).

    • Hazards: Check "Irritant" and "Toxic" (Standard precaution for bioactive intermediates).

    • RCRA Code: If discarding pure unused commercial product, verify if it falls under P/U lists (unlikely for this specific CAS, but treat as non-regulated hazardous waste).

Protocol B: Liquid Waste (Organic Solutions)

Use this for: Mother liquors from recrystallization, HPLC waste, NMR samples.

The Self-Validating Compatibility Check: Before pouring, perform the "Watch Glass Test" :

  • Take 1 mL of the waste stream currently in the canister.

  • Add 1 mL of your pyrazole acid solution.

  • Observe for 30 seconds.

    • Bubbling/Heat:STOP. Incompatible. Start a new container.

    • Precipitate: Acceptable, but note that sludge may form.

    • No Reaction: Proceed.

Disposal Steps:

  • Identify Solvent:

    • If dissolved in DMSO, Methanol, or Acetone : Use the Non-Halogenated waste stream (High BTU).

    • If dissolved in DCM or Chloroform : Use the Halogenated waste stream.

  • Neutralization (Optional but Recommended): If the concentration is high (>10%), the acidity may corrode metal safety cans. It is best practice to collect this in glass or HDPE carboys, not steel safety cans.

Protocol C: Aqueous Waste (Acidic)

Use this for: Aqueous extraction layers.

  • pH Verification: Dip a pH strip. If pH < 2, this is RCRA D002 Corrosive Waste .[1][2]

  • Segregation:

    • NEVER mix with "Basic/Caustic" waste (e.g., sodium hydroxide solutions). This will generate heat and potentially pressurize the container.[3]

    • NEVER mix with Bleach (Sodium Hypochlorite). Acid + Bleach = Chlorine Gas (Fatal).

  • Labeling: Mark as "Aqueous Acidic Waste" and list the pH range.

Part 4: Emergency Procedures

Scenario: Benchtop Spill (Solid Powder)

  • Isolate: Mark the area. Do not breathe dust.[4][5][6][7][8]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, wear an N95 or half-mask respirator.

  • Clean Up:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the wet slurry and place it in the Solid Hazardous Waste container.

    • Wipe surface with a mild soap solution.

Scenario: Skin Contact

  • Mechanism: The carboxylic acid moiety can cause chemical burns or irritation; the pyrazole ring may have unknown biological activity.

  • Action: Flush with water for 15 minutes immediately. Do not wait for symptoms (redness) to appear.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyrazole Derivatives General Handling. (Note: General class guidance applied where specific CAS data is absent).

  • PubChem. (2024). Compound Summary: Pyrazole-3-carboxylic acid derivatives.[9][10] National Library of Medicine.

Sources

Personal protective equipment for handling 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid as a Potent Pharmaceutical Intermediate (PPI) until toxicological data proves otherwise.

This guide defines the Personal Protective Equipment (PPE) and handling protocols for This compound (CAS: Specific CAS may vary by isomer/salt, treat as generic pyrazole acid). As a Senior Application Scientist, I emphasize that while the specific toxicology of this research chemical may be sparse, its structural motifs—a lipophilic tert-butyl group attached to a polar pyrazole-carboxylic acid core—dictate specific permeation and inhalation risks.

Core Hazard Profile:

  • Chemical Class: Heterocyclic Carboxylic Acid.

  • Primary Risks: Respiratory sensitization (dust), severe ocular damage (acidic), and potential pharmacological activity (kinase inhibition potential common in pyrazoles).

  • Physical State: Solid powder (likely electrostatic).

Part 1: Risk Assessment & Hazard Identification

The "Read-Across" Toxicology Assessment

In the absence of a compound-specific LD50, we apply "Read-Across" logic based on structural pharmacophores:

  • The Pyrazole Ring: Common in bioactive kinase inhibitors. Risk:[1][2][3] Potential for systemic biological activity if absorbed.[4]

  • The Carboxylic Acid: pKa typically ~3.5–4.5. Risk: Corrosive to mucous membranes and eyes.

  • The tert-Butyl Group: Increases lipophilicity (LogP). Risk:[1][2][3] Enhanced dermal permeation compared to simple acids like acetic acid.

Critical Hazard Thresholds
Hazard CategoryRisk LevelMechanism of Action
Inhalation High Fine particulate dust can deeply penetrate alveolar spaces; acidic hydrolysis on wet tissue causes immediate irritation.
Ocular Severe Acidic solids cause rapid protein denaturation in the cornea. Irreversible damage possible.
Dermal Moderate Lipophilic nature aids transport across the stratum corneum.

Part 2: PPE Specifications (The Defense Layer)

Do not rely on generic "lab safety" rules. Use this task-based PPE matrix designed for organic synthesis intermediates.

PPE Selection Logic
  • Why Double Glove? The tert-butyl moiety increases the solvent solubility of this acid. If dissolved in DMSO or DCM, the carrier solvent drags the acid through single nitrile layers in seconds.

  • Why Goggles vs. Glasses? Safety glasses allow dust entry from the side. Acidic dust requires a sealed environment.

Task-Based PPE Matrix
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (<100 mg) Fume Hood (Sash <18")Double Nitrile (4 mil inner / 4 mil outer)Chemical Splash GogglesLab Coat (Cotton/Poly), Closed-toe shoes
Synthesis / Scale-up (>1 g) N95 or P100 Respirator (if outside hood)Laminate/Barrier inner + Nitrile outerFace Shield + GogglesTyvek® Sleeves or Apron
Spill Cleanup (Solid) P100 Half-Face RespiratorDouble Nitrile (Extended Cuff)Chemical Splash GogglesTyvek® Coverall
Solution Handling (DMSO/DCM) Fume HoodSilver Shield® (Laminate) GlovesChemical Splash GogglesLab Coat + Chemical Apron
PPE Decision Tree

Use this logic flow to determine the required protection level before starting work.

PPE_Decision_Tree Start START: Handling this compound Form_Check Is the substance in Solution or Solid form? Start->Form_Check Solid Solid / Powder Form_Check->Solid Solution In Solution (Organic Solvent) Form_Check->Solution Qty_Check Quantity > 500 mg? Solid->Qty_Check No No Qty_Check->No Yes Yes Qty_Check->Yes Small_Scale Standard PPE: Nitrile Double Glove Splash Goggles Fume Hood Large_Scale High Exposure Risk: Add P100 Respirator Use Anti-Static Gun Tyvek Sleeves Solvent_Check Solvent = DMSO/DCM? Solution->Solvent_Check Solvent_Check->No Solvent_Check->Yes High_Perm Permeation Risk: REQUIRED: Silver Shield/Laminate Gloves (Nitrile is insufficient) Low_Perm Standard Solvent (Water/EtOH): Nitrile Double Gloves acceptable No->Small_Scale No->Low_Perm Yes->Large_Scale Yes->High_Perm

Figure 1: PPE Decision Logic based on physical state and carrier solvent risks.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Step)

Risk: Electrostatic charging of the tert-butyl group often causes "flying powder," leading to inhalation exposure.

  • Protocol:

    • Engineering Control: Operate strictly inside a certified chemical fume hood.

    • Static Mitigation: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before transfer.

    • Technique: Do not dump. Use the "tap-transfer" method to minimize aerosol generation.

    • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Treat the Kimwipe as solid hazardous waste.

Solubilization

Risk: Exothermic reaction if added rapidly to basic solutions.

  • Protocol:

    • Add the solid acid to the solvent, never the reverse.

    • If neutralizing with a base (e.g., Sodium Bicarbonate), expect rapid CO2 evolution. Add slowly to prevent "volcano" splashing.

Emergency Response: Spill Management
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover with Sodium Bicarbonate or Spill-X-A (Acid neutralizer).

    • Wait for bubbling to cease (neutralization).

    • Sweep into a hazardous waste bag using a dustpan.

    • Wipe surface with water, then acetone.

Spill_Response Spill Spill Detected Assess Assess: Is it Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Cover Gently Cover with Wet Paper Towels (Prevents Dust) Powder->Cover Scoop Scoop into Waste Container Cover->Scoop Final Double Bag & Label as Hazardous Waste Scoop->Final Absorb Apply Acid Neutralizer (Sodium Bicarbonate) Liquid->Absorb Wait Wait for CO2 evolution to stop Absorb->Wait Wait->Final

Figure 2: Immediate response workflow for solid vs. liquid spills.

Part 4: Disposal & Waste Management[2]

Cradle-to-Grave Principle: You are responsible for the chemical until it leaves the facility.

  • Segregation:

    • Classify as Organic Acid Waste .

    • Do NOT mix with Oxidizers (Nitric acid, Peroxides) or Strong Bases (risk of violent heat generation).

    • Compatible with: Acetic acid waste, benzoic acid derivatives.

  • Labeling:

    • Must read: "Hazardous Waste - Organic Acid - this compound."

    • Hazard Checkboxes: [x] Corrosive [x] Irritant [x] Toxic.

  • Container:

    • High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. (Used for Read-Across toxicology of pyrazole-carboxylic acids). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for PPE selection hierarchy). Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. (Basis for N95/P100 selection). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3,3-Dimethylbutyric acid. (Used for Read-Across toxicology of the tert-butyl acid moiety). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.